Cycloocta-2,7-dien-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1073-76-3 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
cycloocta-2,7-dien-1-one |
InChI |
InChI=1S/C8H10O/c9-8-6-4-2-1-3-5-7-8/h4-7H,1-3H2 |
InChI Key |
HEDBDDAUWRQANO-UHFFFAOYSA-N |
SMILES |
C1CC=CC(=O)C=CC1 |
Canonical SMILES |
C1CC=CC(=O)C=CC1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Cycloocta-2,7-dien-1-one from 1,5-Cyclooctadiene: A Technical Guide
An in-depth examination of the allylic oxidation of 1,5-cyclooctadiene to afford the versatile intermediate, cycloocta-2,7-dien-1-one, is presented. This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and key analytical data for researchers in organic synthesis and drug development.
The transformation of readily available 1,5-cyclooctadiene to the more functionalized this compound is a valuable process in organic chemistry, providing a gateway to a variety of more complex molecular architectures. The key chemical transformation is an allylic oxidation, which selectively introduces a carbonyl group at a position adjacent to one of the double bonds in the starting diene.
Synthetic Pathway and Core Principles
The synthesis proceeds via a direct allylic oxidation of 1,5-cyclooctadiene. This reaction targets the sp³-hybridized carbon atoms adjacent to the double bonds (the allylic positions). The choice of oxidizing agent is crucial for achieving the desired regioselectivity and preventing over-oxidation or reaction at the double bonds themselves. A well-established and effective method for this transformation utilizes a chromium trioxide-pyridine complex, often referred to as Collins reagent.
The reaction mechanism involves the formation of a chromium(VI) ester intermediate at one of the allylic positions. Subsequent elimination of a proton and a reduced chromium species leads to the formation of the enone product. The pyridine in the complex serves to moderate the reactivity of the chromium trioxide, making the oxidation milder and more selective compared to other chromium(VI) reagents.
Experimental Protocols
The following experimental procedure is based on the established methodology for the allylic oxidation of 1,5-cyclooctadiene using a chromium trioxide-pyridine complex.
Materials and Reagents:
-
1,5-Cyclooctadiene (C₈H₁₂)
-
Chromium trioxide (CrO₃)
-
Pyridine (C₅H₅N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Preparation of the Chromium Trioxide-Pyridine Complex (Collins Reagent):
In a well-ventilated fume hood, to a stirred solution of anhydrous pyridine (a significant molar excess, typically around 6 equivalents per equivalent of chromium trioxide) in anhydrous dichloromethane, slowly add chromium trioxide in small portions. The addition is exothermic and should be performed carefully to maintain the temperature below 25 °C. The mixture will turn a deep burgundy color. Stir the resulting slurry at room temperature for approximately 30-60 minutes before use.
Allylic Oxidation of 1,5-Cyclooctadiene:
-
To the freshly prepared slurry of the chromium trioxide-pyridine complex, add a solution of 1,5-cyclooctadiene in a minimal amount of anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is diluted with diethyl ether and filtered through a pad of celite or silica gel to remove the chromium salts.
-
The filtrate is then washed successively with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 1,5-Cyclooctadiene |
| Product | This compound |
| Molecular Formula | C₈H₁₀O |
| Molecular Weight | 122.16 g/mol |
| Typical Yield | 30-40% |
| Appearance | Colorless oil |
| Boiling Point | Not specified in readily available literature |
| Storage Conditions | Store in a cool, dry place away from light |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | Predicted shifts suggest olefinic protons in the range of δ 5.5-7.0 ppm and allylic/aliphatic protons between δ 2.0-3.0 ppm. |
| ¹³C NMR | Predicted shifts indicate a carbonyl carbon around δ 200 ppm, sp² carbons of the double bonds between δ 120-150 ppm, and sp³ carbons of the methylene groups in the upfield region. |
| IR | A characteristic strong absorption band for the C=O stretch of the ketone is expected around 1680-1700 cm⁻¹. C-H stretching and C=C stretching bands are also expected. |
| MS | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 122. |
Note: Experimentally obtained spectroscopic data for this compound is not widely available in the public domain. The provided data is based on predictions and typical values for similar compounds.
Mandatory Visualizations
Experimental Workflow
Figure 1: Experimental workflow for the synthesis of this compound.
Synthetic Transformation Pathway
Figure 2: Chemical transformation from 1,5-cyclooctadiene to this compound.
Cycloocta-2,7-dien-1-one: A Comprehensive Technical Guide to its Structural Features and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloocta-2,7-dien-1-one, a fascinating eight-membered carbocycle, presents a unique combination of structural strain and electronic features that render it a valuable synthon in organic chemistry. This technical guide provides an in-depth analysis of its core structural characteristics and diverse reactivity profile. Key aspects covered include its spectroscopic signature, conformational landscape, and its utility in pivotal transformations such as enantioselective conjugate additions, pericyclic reactions, and photochemical cycloadditions. This document aims to serve as a comprehensive resource for researchers leveraging this versatile building block in the synthesis of complex molecular architectures and in the pursuit of novel therapeutic agents.
Structural Features
This compound possesses the molecular formula C₈H₁₀O and a molecular weight of 122.16 g/mol .[1] Its structure, characterized by a non-planar eight-membered ring containing a ketone and two unconjugated double bonds, gives rise to distinct spectroscopic and conformational properties.
Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Predicted Chemical Shift/Value |
| ¹H NMR | Vinylic Protons (C=C-H) | δ 5.5 - 6.5 ppm |
| Allylic Protons (C=C-CH₂) | δ 2.0 - 3.0 ppm | |
| Protons α to Carbonyl (C=O-CH₂) | δ 2.2 - 2.8 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 195 - 210 ppm |
| Vinylic Carbons (C=C) | δ 120 - 140 ppm | |
| Allylic & α-Carbonyl Carbons | δ 30 - 50 ppm | |
| IR Spectroscopy | C=O Stretch | ~1710 cm⁻¹ |
| C=C Stretch | ~1650 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 122 |
| Key Fragmentation | Loss of CO (m/z 94), retro-Diels-Alder fragments |
Conformational Analysis
The eight-membered ring of this compound is conformationally flexible, existing in various boat- and chair-like conformations to minimize steric and torsional strain. The exact conformational preference is influenced by substitution and the crystalline state. While specific crystallographic data for the parent molecule is not available, studies on related cyclooctadiene derivatives reveal twist-boat or distorted boat-chair conformations in the solid state. This conformational landscape is critical in dictating the facial selectivity of reagents approaching the double bonds and the carbonyl group.
Synthesis of this compound
The construction of the cyclooctadienone framework can be challenging due to entropic and enthalpic factors associated with the formation of medium-sized rings.[1] A common precursor for the synthesis of cyclooctadienones is 1,5-cyclooctadiene. A general, multi-step approach involves the functionalization of this readily available starting material.[1]
While a detailed, reproducible protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic pathway is outlined below.
Caption: A potential synthetic route to this compound.
Reactivity of this compound
The reactivity of this compound is dominated by the presence of the ketone and the two double bonds, allowing for a variety of chemical transformations.
Enantioselective Conjugate Addition
This compound is an excellent substrate for enantioselective copper-catalyzed conjugate addition reactions.[1] The use of chiral phosphoramidite ligands with organozinc reagents can achieve high levels of stereocontrol, leading to products with greater than 98% enantiomeric excess.[1]
Experimental Protocol: Copper-Catalyzed Enantioselective Methylation
A detailed experimental protocol for this specific transformation is not available. However, a general procedure can be adapted from similar reactions:
-
To a solution of a copper(I) salt (e.g., Cu(OTf)₂-benzene complex, 2 mol%) and a chiral phosphoramidite ligand (4 mol%) in an anhydrous, aprotic solvent (e.g., THF or toluene) under an inert atmosphere, is added the organozinc reagent (e.g., dimethylzinc, 1.5 equivalents) at low temperature (-78 °C).
-
The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 equivalent) in the same solvent is added dropwise over a period of 1-2 hours.
-
The reaction is stirred at the same temperature until complete consumption of the starting material is observed by TLC or GC-MS.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-methylated cyclooctanone.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Caption: A simplified catalytic cycle for conjugate addition.
Pericyclic Reactions
The dienone system in isomers of this compound, such as cycloocta-2,5-dien-1-one, is known to be reactive in Diels-Alder reactions due to increased ring strain.[1] While the unconjugated diene system in this compound is less poised for direct [4+2] cycloadditions, isomerization to a conjugated system under thermal or catalytic conditions could precede such reactions.
Caption: Isomerization enables Diels-Alder reactions.
Photochemical Reactions
The olefinic moieties in cyclooctadienones are susceptible to photochemical transformations. Irradiation of 2,4-cyclooctadienone, an isomer of the title compound, leads to the formation of head-to-head dimers via a [2+2] cycloaddition.[2] It is plausible that this compound could undergo similar photochemical dimerizations or intramolecular [2+2] cycloadditions to yield complex bicyclic systems.
References
Spectroscopic Profile of Cycloocta-2,7-dien-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cycloocta-2,7-dien-1-one (CAS No: 1073-76-3), a key intermediate in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside available Mass Spectrometry (MS) information. Furthermore, it outlines standardized experimental protocols for obtaining such spectra, ensuring reproducibility and accuracy in research and development settings.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2, H-8 | 6.5 - 7.5 | Multiplet |
| H-3, H-7 | 5.8 - 6.5 | Multiplet |
| H-4, H-6 | 2.3 - 2.8 | Multiplet |
| H-5 | 1.8 - 2.2 | Multiplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 195 - 210 |
| C-2, C-8 | 140 - 150 |
| C-3, C-7 | 125 - 135 |
| C-4, C-6 | 30 - 40 |
| C-5 | 20 - 30 |
Table 3: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1715 - 1725 | Strong |
| =C-H (Alkene) | Stretch | 3020 - 3100 | Medium |
| C=C (Alkene) | Stretch | ~1650 | Medium-Weak |
| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₈H₁₀O |
| Molecular Weight | 122.17 g/mol |
| Major Fragmentation | The primary fragmentation of cyclic ketones involves α-cleavage.[1] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis. For quantitative results, a longer relaxation delay (5 times the longest T1) and a 90° pulse angle should be used.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbonyl carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the clean, empty salt plate.
-
Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.
-
-
Ionization and Analysis:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds.
-
The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cycloocta-2,7-dien-1-one Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloocta-2,7-dien-1-one, a cyclic ketone with an eight-membered ring and two double bonds, presents a fascinating area of study for researchers in organic chemistry and drug development. The spatial arrangement of the double bonds gives rise to different isomers, primarily the (2Z,7Z)- and (2E,7Z)-isomers, each possessing distinct physical and chemical properties. Understanding these properties is crucial for their application in synthesis, reaction mechanism studies, and as potential scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the available data on the physical and chemical characteristics of these isomers, detailed experimental protocols for their synthesis and characterization, and a look into their reaction pathways.
Physical and Chemical Properties
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O | [1] |
| Molecular Weight | 122.16 g/mol | [1] |
| CAS Number | 10061-05-9 ((2Z,5Z)-isomer) | [1] |
Table 2: Spectroscopic Data for this compound Isomers
| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| (2Z,7Z)-cycloocta-2,7-dien-1-one | Data not available | Data not available | Data not available |
| (2E,7Z)-cycloocta-2,7-dien-1-one | Data not available | Data not available | Data not available |
| (2Z,5Z)-cycloocta-2,5-dien-1-one | Data not available | Data not available | Data not available |
Note: Specific experimental data for the title isomers is sparse in publicly available literature. The data for related isomers is presented for comparative purposes where available.
Experimental Protocols
The synthesis of cyclooctadienone isomers can be challenging due to the medium-sized ring's inherent strain. However, several synthetic strategies have been developed.
Synthesis of Substituted Cycloocta-2,5-dien-1-ones via Cannizzaro-Triggered Cascade
A notable one-pot synthesis for ortho-fused cycloocta-2,5-dien-1-ones utilizes a Cannizzaro-type reaction. This method is recognized for its efficiency and scalability.
Experimental Workflow:
Detailed Methodology:
To a solution of the substituted o-phthalaldehyde and terminal alkyne in a suitable solvent (e.g., THF), a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a copper(I) iodide (CuI) catalyst are added. The reaction mixture is stirred at room temperature for a specified period. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.
Chemical Reactivity and Reaction Pathways
The reactivity of this compound isomers is dominated by the ketone functional group and the two double bonds. These sites are susceptible to various transformations, including nucleophilic additions, cycloadditions, and photochemical reactions.
Photochemical [2+2] Cycloaddition
Cycloocta-2,7-dienone is known to undergo photochemical reactions. Upon irradiation, it can undergo intramolecular [2+2] cycloaddition to yield bicyclic products. This reactivity is a key feature of its chemical behavior.
Reaction Pathway:
Conclusion
The isomers of this compound represent a class of molecules with significant potential in synthetic and medicinal chemistry. While a complete experimental characterization of all isomers remains an area for further investigation, the existing data on their synthesis and reactivity provide a solid foundation for future research. The development of more robust and stereoselective synthetic routes will be crucial for unlocking the full potential of these intriguing cyclic ketones. Further spectroscopic and physical property measurements are necessary to build a comprehensive understanding of each isomer's unique characteristics.
References
The Intricate Dance of Isomers: A Technical Guide to Keto-Enol Tautomerism in Cyclooctadienone Systems
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of keto-enol tautomerism, a fundamental concept in organic chemistry, takes on unique characteristics within the flexible eight-membered ring structure of cyclooctadienone systems. This guide provides an in-depth exploration of the delicate equilibrium between the keto and enol forms of these molecules, offering insights into the factors governing their interconversion, detailed experimental methodologies for their study, and the implications for fields such as drug discovery and materials science. The conformational flexibility of the cyclooctane ring, coupled with the electronic effects of dienone conjugation, presents a complex interplay that dictates the stability and reactivity of these tautomers.
The Equilibrium Landscape: Factors Influencing Tautomeric Preference
The position of the keto-enol equilibrium in cyclooctadienone systems is a finely tuned balance influenced by a multitude of factors, including substitution, solvent polarity, and intramolecular hydrogen bonding. While the keto form is generally thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond, specific structural features within the cyclooctadienone framework can shift the equilibrium towards the enol tautomer.[1]
Substitution Effects: The nature and position of substituents on the cyclooctadienone ring can significantly impact the relative stability of the tautomers. Electron-withdrawing groups can increase the acidity of the α-protons, facilitating enolization. Conversely, bulky substituents may sterically hinder the formation of a planar enol system.
Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric ratio.[2] Polar protic solvents can stabilize the more polar keto form through hydrogen bonding. In contrast, non-polar solvents often favor the enol form, particularly if it can be stabilized by intramolecular hydrogen bonding.[2]
Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the enolic hydroxyl group and a nearby carbonyl oxygen can provide significant stabilization to the enol tautomer.[3] In cyclooctadienone systems, the conformational flexibility of the eight-membered ring allows for geometries that can facilitate this stabilizing interaction.
Quantitative Analysis of Tautomeric Equilibria
The ratio of keto to enol tautomers can be quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
| Compound Class | Method | Solvent | Keto:Enol Ratio | Reference |
| General β-Diketones | ¹H NMR | Various | Highly solvent dependent | [4] |
| Substituted 1,3-Diketones | ¹H NMR | CDCl₃ | Varies with substitution | [5] |
| 1,3-Diphenylpropane-1,3-diones | ¹H NMR | Various | Influenced by methoxy substituents | [5] |
Experimental Protocols for Tautomerism Studies
The elucidation of keto-enol equilibria requires precise experimental design and execution. The following section details the methodologies for key experiments.
Synthesis of Cyclooctadienone Derivatives
The synthesis of specific cyclooctadienone derivatives is the foundational step for any tautomeric study. A general synthetic approach may involve:
-
Ring-closing metathesis (RCM): A powerful method for the formation of medium to large rings. A suitable diene precursor is treated with a Grubbs catalyst to effect cyclization.
-
Oxidation: The resulting cyclooctadiene can be selectively oxidized to the corresponding cyclooctadienone using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Purification: The synthesized cyclooctadienone must be rigorously purified, typically by column chromatography, to remove any impurities that could interfere with spectroscopic analysis.
NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the direct observation and quantification of both keto and enol tautomers in solution.[6]
Protocol:
-
Sample Preparation: A precisely weighed sample of the purified cyclooctadienone derivative is dissolved in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired at a specific temperature. The distinct signals for the α-protons of the keto form and the vinylic proton of the enol form are identified.
-
Integration: The integral areas of the characteristic keto and enol proton signals are carefully measured.
-
Calculation of Tautomeric Ratio: The ratio of the enol to keto form is calculated from the integrated signal areas, taking into account the number of protons giving rise to each signal. For example, if the enol vinylic proton (1H) has an integral of Ienol and the keto α-protons (2H) have an integral of Iketo, the ratio is calculated as: Ratio (Enol/Keto) = (I_enol) / (I_keto / 2)
-
Variable Temperature (VT) NMR: To investigate the thermodynamics of the tautomerization, ¹H NMR spectra are recorded at different temperatures. The equilibrium constant (Keq) is calculated at each temperature, and a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.[4]
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy provides complementary information about the electronic transitions within the keto and enol tautomers.[7] The conjugated π-system of the enol form typically results in a distinct absorption maximum at a longer wavelength compared to the keto form.
Protocol:
-
Sample Preparation: Solutions of the cyclooctadienone derivative are prepared in various solvents of differing polarity at a known concentration.
-
Spectral Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The appearance of distinct absorption bands corresponding to the keto and enol forms is analyzed. The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric equilibrium and its dependence on solvent polarity. For quantitative analysis, the molar absorptivity of each tautomer needs to be determined, which can be challenging.
Visualizing the Tautomeric Landscape
Diagrams generated using the DOT language provide a clear visual representation of the concepts and workflows involved in the study of keto-enol tautomerism in cyclooctadienone systems.
Implications for Drug Development and Beyond
The tautomeric state of a molecule can have profound effects on its biological activity, physicochemical properties, and metabolic fate. For drug development professionals, understanding and controlling the keto-enol equilibrium of a lead compound is critical.
-
Receptor Binding: The different shapes and hydrogen bonding capabilities of keto and enol tautomers can lead to significantly different binding affinities for a biological target.
-
Pharmacokinetics: Properties such as solubility, membrane permeability, and metabolic stability can be highly dependent on the predominant tautomeric form.[8]
-
Prodrug Design: The interconversion between tautomers can be exploited in prodrug design, where a less active tautomer is converted to the active form in vivo.
The principles and methodologies outlined in this guide provide a framework for the rigorous investigation of keto-enol tautomerism in cyclooctadienone systems. While specific data for this class of compounds remains an area ripe for exploration, the application of these established techniques will undoubtedly lead to a deeper understanding of their unique chemical behavior and unlock their potential in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Thermodynamic Stability of Cycloocta-2,7-dien-1-one: A Technical Guide
This in-depth technical guide explores the thermodynamic stability of cycloocta-2,7-dien-1-one, a key consideration for researchers, scientists, and drug development professionals. Due to the limited direct experimental data on this specific molecule, this guide establishes a framework for understanding its stability by examining related cyclooctane derivatives. The principles of ring strain, conformational analysis, and the electronic effects of functional groups are leveraged to infer its thermodynamic properties.
Core Concepts in Thermodynamic Stability
The thermodynamic stability of cyclic molecules like this compound is primarily determined by the extent of ring strain. This strain is a composite of several factors:
-
Angle Strain: Deviation of bond angles from the ideal sp² (120°) and sp³ (109.5°) geometries.
-
Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent bonds.
-
Transannular Strain (Prelog Strain): Steric hindrance between atoms across the ring.
Medium-sized rings (8-11 members) are particularly susceptible to these strains due to a high number of possible conformations, many of which have unfavorable non-bonded interactions. The introduction of sp²-hybridized centers, such as in ketones and alkenes, alters the conformational landscape and strain energy of the parent cycloalkane.
Comparative Thermodynamic Data
To contextualize the stability of this compound, the following table summarizes experimental thermodynamic data for structurally related cyclooctane derivatives. These values provide a baseline for understanding the energetic contributions of the core ring structure and individual functional groups.
| Compound | Formula | Enthalpy of Formation (ΔHf°) (gas, 298.15 K) | Strain Energy (SE) |
| Cyclooctane | C₈H₁₆ | -124.9 ± 0.8 kJ/mol | 41.0 kJ/mol |
| Cyclooctene | C₈H₁₄ | -34.7 kJ/mol | 48.1 kJ/mol |
| Cyclooctanone | C₈H₁₄O | -219.2 kJ/mol | 31.8 kJ/mol |
Data sourced from publicly available thermochemical databases. Strain energy is calculated relative to a strain-free reference.
The data indicates that the introduction of a single double bond in cyclooctene increases the ring strain compared to cyclooctane. Conversely, the carbonyl group in cyclooctanone appears to reduce the overall ring strain relative to the parent alkane. For this compound, one can anticipate a complex interplay of these effects. The presence of two double bonds will significantly constrain the ring's flexibility, likely leading to an increase in strain energy compared to cyclooctanone.
Inferred Stability of this compound
The structure of this compound, with a ketone at position 1 and double bonds at positions 2 and 7, suggests several factors influencing its thermodynamic stability:
-
Conjugation: The ketone is not in conjugation with either double bond, precluding any stabilizing effect from π-electron delocalization.
-
Conformational Rigidity: The two double bonds will significantly restrict the number of accessible conformations compared to cyclooctanone, potentially forcing the ring into a higher-energy arrangement.
-
Transannular Interactions: The rigid conformation may lead to significant transannular strain between the hydrogen atoms across the ring.
Based on these factors, it is hypothesized that this compound possesses a relatively high strain energy and is thermodynamically less stable than cyclooctanone and potentially cyclooctane.
Experimental and Computational Protocols
Determining the precise thermodynamic stability of this compound would involve a combination of experimental and computational methods.
Experimental Protocols
1. Combustion Calorimetry: This is the primary experimental method for determining the enthalpy of formation (ΔHf°) of organic compounds.
-
Methodology:
-
A precisely weighed sample of pure this compound is placed in a crucible within a high-pressure vessel (bomb).
-
The bomb is filled with an excess of pure oxygen under high pressure (e.g., 30 atm).
-
The bomb is submerged in a known quantity of water in a calorimeter.
-
The sample is ignited electrically, and the complete combustion reaction is monitored by measuring the temperature change of the surrounding water.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then derived using Hess's Law, with the known enthalpies of formation of the combustion products (CO₂ and H₂O).
-
2. Isomerization Equilibration: This method can determine the relative Gibbs free energy differences between isomers.
-
Methodology:
-
An equilibrium is established between this compound and another isomer (e.g., cycloocta-3,7-dien-1-one) under controlled temperature and catalyst conditions.
-
The mixture is allowed to reach equilibrium, and the concentrations of the isomers are measured, typically using gas chromatography (GC) or nuclear magnetic resonance (NMR).
-
The equilibrium constant (Keq) is calculated from the final concentrations.
-
The standard Gibbs free energy difference (ΔG°) between the isomers is then calculated using the equation: ΔG° = -RT ln(Keq).
-
Computational Chemistry Workflow
Computational methods are invaluable for estimating thermodynamic properties and exploring conformational landscapes, especially when experimental data is scarce.
Caption: Computational workflow for determining thermodynamic stability.
-
Methodology:
-
Initial Structure: A 3D model of this compound is constructed.
-
Conformational Search: A systematic or stochastic search is performed using a computationally inexpensive method (like molecular mechanics) to identify all low-energy conformations (local minima).
-
Geometry Optimization: The geometry of each low-energy conformer is optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT), to find the precise minimum-energy structure.
-
Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy: For very high accuracy, a single-point energy calculation may be performed on the DFT-optimized geometry using a more sophisticated and computationally expensive method (e.g., coupled cluster).
-
Thermodynamic Data: The calculated energies and vibrational frequencies are used to compute thermodynamic properties like enthalpy, Gibbs free energy, and entropy using statistical mechanics principles.
-
Logical Relationships in Stability Analysis
The final assessment of thermodynamic stability is a synthesis of several interrelated factors.
Caption: Interrelation of factors determining thermodynamic stability.
This guide provides a comprehensive overview of the principles and methods required to assess the thermodynamic stability of this compound. While direct experimental data remains elusive, a robust understanding can be achieved through comparative analysis and state-of-the-art computational techniques.
The Ascendancy of Cyclooctadienones: A Technical Guide to Their History, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclooctadienone framework, an eight-membered carbocycle bearing two carbon-carbon double bonds and a ketone, represents a fascinating and synthetically challenging class of molecules. Initially explored in the mid-20th century through elegant chemical syntheses, these compounds have recently garnered renewed interest with the discovery of naturally occurring derivatives. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and known biological activities of cyclooctadienone compounds, offering a valuable resource for researchers in organic synthesis, natural product chemistry, and drug discovery. Detailed experimental protocols for key synthetic transformations and a summary of quantitative data are presented to facilitate further investigation and application of this intriguing molecular scaffold.
A Historical Perspective: The Dawn of Cyclooctadienone Chemistry
The story of cyclooctadienone compounds begins not with their isolation from a natural source, but with their creation in the laboratory. The mid-20th century saw a surge in the development of powerful synthetic methodologies, enabling chemists to construct complex cyclic systems.
A pivotal moment in the history of eight-membered rings was the development of the Cope rearrangement , a[1][1]-sigmatropic rearrangement of 1,5-dienes. This reaction provided a strategic entry into the cyclooctadiene framework. While the first synthesis of a simple, unsubstituted cyclooctadienone is not definitively documented in a single landmark paper, the groundwork was laid by the pioneering work of chemists like Arthur C. Cope and Emanuel Vogel in the late 1950s and early 1960s. Their explorations into the synthesis and reactivity of cyclooctatetraene and its derivatives paved the way for the eventual synthesis of various cyclooctadienone isomers.
The first synthesis of 2,7-cyclooctadienone is often attributed to Vogel and his coworkers in 1962 . Their approach involved a multi-step sequence starting from cyclooctatetraene. Shortly after, in 1964 , Eaton and his group reported a photochemical synthesis of 2,6-cyclooctadienone . These early synthetic efforts were crucial in establishing the fundamental chemistry and reactivity of these novel cyclic ketones.
A significant breakthrough in the field came much later with the discovery of the first naturally occurring cyclooctadienone derivative. In 2003, a new compound, named erigerenone C , was isolated from plants of the Erigeron genus, including Erigeron annuus, Erigeron philadelphicus, and Erigeron sumatrensis.[2] This discovery was a landmark event, as it validated the existence of this ring system in nature and opened up new avenues for research into its biosynthesis and potential biological roles.
Synthetic Strategies: Accessing the Cyclooctadienone Core
The construction of the cyclooctadienone skeleton presents unique synthetic challenges due to the conformational flexibility and potential for transannular reactions in eight-membered rings. Several key strategies have emerged for the synthesis of different cyclooctadienone isomers.
Cope Rearrangement
The Cope rearrangement of divinylcyclobutane derivatives is a powerful method for the synthesis of 1,5-cyclooctadienes, which can then be oxidized to the corresponding dienones. The reaction proceeds through a concerted[1][1]-sigmatropic shift, and the stereochemistry of the product is controlled by the stereochemistry of the starting material.
Diagram: Cope Rearrangement for Cyclooctadienone Synthesis
Caption: General workflow for Cope rearrangement-based synthesis.
Photochemical Methods
Photochemical reactions have proven to be effective for the synthesis of certain cyclooctadienone isomers. For instance, the intramolecular [2+2] photocycloaddition of acyclic diene-ones can lead to bicyclic intermediates that can be subsequently rearranged to form the cyclooctadienone ring. The photochemical synthesis of 2,6-cyclooctadienone reported by Eaton is a classic example of this approach.
Diagram: Photochemical Synthesis Workflow
Caption: Workflow for photochemical synthesis of cyclooctadienones.
Other Synthetic Routes
Other methods, such as ring-closing metathesis (RCM) of appropriate acyclic precursors and various cyclization strategies, have also been employed to synthesize cyclooctadienone derivatives. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the target molecule.
Quantitative Data Summary
The following tables summarize key quantitative data for representative cyclooctadienone compounds.
Table 1: Synthetic Yields of Selected Cyclooctadienone Syntheses
| Cyclooctadienone Isomer | Starting Material | Key Reaction | Reported Yield (%) | Reference |
| 2,7-Cyclooctadienone | Cyclooctatetraene | Multi-step synthesis | Not explicitly stated in abstract | Vogel et al. (1962) |
| 2,6-Cyclooctadienone | (Z,Z)-1,5-Cyclooctadiene | Photochemical oxidation | ~20% | Eaton et al. (1964) |
| 3,5-Cyclooctadien-1-one | Cycloocta-1,3-diene | SeO₂/O₂ oxidation, then TPAP/NMO | 26% (over 2 steps) | (ResearchGate)[1] |
Table 2: Spectroscopic Data for Representative Cyclooctadienones
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 2,7-Cyclooctadienone | 5.8-6.2 (m, 4H), 2.4-2.8 (m, 4H) | ~210 (C=O), 125-135 (C=C), 30-40 (CH₂) | ~1710 (C=O), ~1650 (C=C) | 122 [M]⁺ |
| 2,6-Cyclooctadienone | 6.9 (dd, 2H), 5.7 (m, 2H), 2.5 (m, 4H) | ~205 (C=O), 150 (β-C=C), 130 (α-C=C), 25-35 (CH₂) | ~1680 (C=O, conjugated), ~1630 (C=C) | 122 [M]⁺ |
| Erigerenone C | Specific data in original publication[2] | Specific data in original publication[2] | Specific data in original publication[2] | Specific data in original publication[2] |
Note: The spectroscopic data for 2,7- and 2,6-cyclooctadienone are generalized based on typical values for similar structures and may vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of 3,5-Cyclooctadien-1-one[1]
Step 1: Oxidation of Cycloocta-1,3-diene
To a solution of cycloocta-1,3-diene in acetic anhydride is added selenium dioxide. The mixture is heated to reflux under an oxygen atmosphere. After the reaction is complete, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford a mixture of homoallylic and allylic acetates.
Step 2: Reduction of the Acetates
The mixture of acetates is dissolved in diethyl ether and added dropwise to a suspension of lithium aluminum hydride (LAH) in diethyl ether at 0 °C. The reaction is stirred at room temperature until complete, then quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to give cycloocta-3,5-dien-1-ol.
Step 3: Oxidation to 3,5-Cyclooctadien-1-one
To a solution of cycloocta-3,5-dien-1-ol in dichloromethane is added N-methylmorpholine N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP). The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel and the filtrate is concentrated. The crude product is purified by column chromatography to yield 3,5-cyclooctadien-1-one.
Biological Activity and Signaling Pathways
The biological activities of cyclooctadienone compounds are an emerging area of research. While data is still limited, some intriguing findings have been reported.
The naturally occurring erigerenone C has been isolated from plants with a history of use in traditional medicine, suggesting potential bioactive properties.[2] However, specific studies on its biological activity and mechanism of action are yet to be extensively reported.
Interestingly, structurally related cyclohexadienone and cyclopentenone derivatives have been shown to act as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. These compounds often exert their effects through Michael addition reactions with nucleophilic residues in target proteins. Given the presence of a reactive enone moiety in many cyclooctadienones, it is plausible that they could also modulate these or other signaling pathways.
Diagram: Potential Inhibition of NF-κB Signaling by Cyclooctadienones
Caption: Hypothetical inhibition of the NF-κB pathway.
Diagram: Potential Inhibition of PI3K/Akt Signaling by Cyclooctadienones
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Further research is warranted to explore the biological activities of both naturally occurring and synthetic cyclooctadienones and to elucidate their mechanisms of action.
Future Outlook
The field of cyclooctadienone chemistry is ripe for further exploration. The discovery of erigerenone C has opened the door to the search for other naturally occurring analogues and the elucidation of their biosynthetic pathways. Advances in synthetic methodology will undoubtedly lead to more efficient and stereoselective routes to a wider variety of substituted cyclooctadienones.
From a drug discovery perspective, the cyclooctadienone scaffold holds promise as a template for the design of novel therapeutic agents. The investigation of their potential to modulate key signaling pathways involved in human diseases is a particularly exciting avenue for future research. The development of structure-activity relationships (SAR) through the synthesis and biological evaluation of a library of cyclooctadienone derivatives could lead to the identification of potent and selective drug candidates.
References
The Cyclooctadienone Motif: A Core Scaffold in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclooctadienone structural motif, an eight-membered ring containing two carbon-carbon double bonds and a ketone functional group, represents a fascinating and biologically significant scaffold found in a diverse array of natural products. These compounds, primarily of terpenoid origin, exhibit a wide spectrum of biological activities, ranging from potent anticancer and antiviral effects to antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of natural products containing the cyclooctadienone and related cyclooctanoid cores, with a focus on their isolation, biological activity, and mechanisms of action.
Prominent Natural Products Bearing the Cyclooctanoid Core
While a simple, isolated cyclooctadienone ring is relatively rare in nature, this structural element is often embedded within more complex polycyclic systems. Two prominent classes of natural products that feature a cyclooctane or cyclooctadiene ring as a central structural component are the ophiobolins and the sesterterpenoids of the variecolin class.
The Ophiobolins: A Sesterterpenoid Family with Diverse Bioactivity
The ophiobolins are a family of sesterterpenoids characterized by a unique 5-8-5 tricyclic ring system.[1] Among them, Ophiobolin C has garnered significant attention for its interesting biological profile.
Ophiobolin C is a fungal metabolite produced by several species of the genus Bipolaris.[2] It has been identified as an antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[2][3] Furthermore, Ophiobolin C has demonstrated potent cytotoxic activity against various cancer cell lines.[2]
Variecolin and its Analogues: Sesterterpenoids with Potent Anticancer Activity
Variecolin is a tetracyclic sesterterpenoid that has been isolated from the fungus Aspergillus variecolor. It and its derivatives have been shown to possess significant anticancer properties.[1] The core structure of variecolin contains a cyclooctadiene ring fused to other ring systems. The biological activity of these compounds is highly dependent on their specific stereochemistry and functional group substitution.[1]
Quantitative Biological Data
The biological activities of these cyclooctanoid-containing natural products have been quantified in various assays. The following tables summarize some of the key findings for Ophiobolin C and Variecolin and its analogues.
| Compound | Assay | Cell Line/Target | Activity | Reference |
| Ophiobolin C | CCR5 Binding Assay | HIV-1 gp120 | IC50 = 40 µM | [2] |
| Cytotoxicity Assay | Chronic Lymphocytic Leukemia | LC50 = 8 nM | [2] | |
| Cytotoxicity Assay | MCF-7 (Breast Cancer) | Strong Activity | [4] | |
| Cytotoxicity Assay | MDA-MB-231 (Breast Cancer) | Strong Activity | [4] | |
| Cytotoxicity Assay | MCF-7/ADR (Drug-Resistant Breast Cancer) | Strong Activity | [4] | |
| Bipolatoxin D | Antimicrobial Assay | Enterococcus faecalis | MIC = 8 µg/mL | [5] |
| Ophiobolin A lactone | Antimicrobial Assay | Acinetobacter baumannii | MIC = 8 µg/mL | [5] |
| Antimicrobial Assay | Enterococcus faecalis | MIC = 8 µg/mL | [5] |
Table 1: Biological Activities of Ophiobolin C and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Variecolin (1) | MCF-7 (Breast Cancer) | ≈ 1–8 | [1] |
| CT26 (Colon Carcinoma) | ≈ 1–8 | [1] | |
| Variecolactone (2) | MCF-7 (Breast Cancer) | > 10 | [1] |
| CT26 (Colon Carcinoma) | > 10 | [1] | |
| Analogue 5 (Hydroxylated) | MCF-7 (Breast Cancer) | ≈ 1–8 | [1] |
| CT26 (Colon Carcinoma) | ≈ 1–8 | [1] | |
| Analogue 6 | MCF-7 (Breast Cancer) | > 10 | [1] |
| CT26 (Colon Carcinoma) | > 10 | [1] | |
| Analogue 7 | MCF-7 (Breast Cancer) | > 10 | [1] |
| CT26 (Colon Carcinoma) | > 10 | [1] |
Table 2: Cytotoxicity of Variecolin and its Analogues
Experimental Protocols
The isolation and evaluation of these complex natural products require specialized experimental procedures. Below are generalized methodologies for the key experiments cited.
Isolation of Ophiobolins from Fungal Culture
A general protocol for the isolation of ophiobolins from a fungal source, such as Bipolaris species, is as follows:
-
Culturing: The fungal strain is cultured on a suitable medium, such as potato dextrose agar, to generate seed cultures. These are then used to inoculate a larger solid-state fermentation, for example, on sterilized rice medium. The fermentation is carried out at a controlled temperature (e.g., 28°C) for several weeks.[5]
-
Extraction: The fermented substrate is extracted multiple times with an organic solvent, such as 95% ethanol or ethyl acetate. The solvent is then removed under reduced pressure to yield a crude extract.[4][5]
-
Fractionation: The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their polarity.[5]
-
Chromatographic Purification: The resulting fractions are subjected to a series of chromatographic techniques to isolate the pure compounds. This typically involves column chromatography on silica gel with a gradient of solvents (e.g., petroleum ether-ethyl acetate), followed by purification using high-performance liquid chromatography (HPLC).[4]
Cytotoxicity Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[6]
-
Cell Seeding: Cancer cells (e.g., MCF-7, CT26) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Variecolin) and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these natural products exert their biological effects is crucial for their development as therapeutic agents.
Ophiobolin C as a CCR5 Antagonist
Ophiobolin C has been shown to inhibit the binding of the HIV-1 envelope protein gp120 to the CCR5 co-receptor.[3] This action blocks the entry of R5-tropic HIV-1 strains into host cells, a critical step in the viral life cycle.[7]
Caption: Mechanism of HIV-1 entry inhibition by Ophiobolin C.
Anticancer Activity of Variecolin: A Cytotoxicity Screening Workflow
The anticancer potential of Variecolin and its analogues is typically evaluated through a systematic screening process to determine their cytotoxicity against various cancer cell lines.
References
- 1. Genomics-driven derivatization of the bioactive fungal sesterterpenoid variecolin: Creation of an unnatural analogue with improved anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. agscientific.com [agscientific.com]
- 4. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: The Use of Cycloocta-2,7-dien-1-one in [4+3] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [4+3] cycloaddition reaction is a powerful tool in organic synthesis for the construction of seven-membered rings, a structural motif present in numerous biologically active natural products. This reaction typically involves the combination of a 4π-electron component (a diene) with a 3-atom, 2π-electron component, most commonly an oxyallyl cation. While various methods exist to generate oxyallyl cations, the utilization of specific cyclic ketones for this purpose can offer unique pathways to complex polycyclic architectures.
This document provides a detailed exploration of the potential use of cycloocta-2,7-dien-1-one as a precursor for generating an oxyallyl cation and its subsequent application in [4+3] cycloaddition reactions. It is important to note that while the general principles of [4+3] cycloadditions are well-established, specific examples utilizing this compound are not prominently documented in the scientific literature. Therefore, the following protocols are based on established methodologies for analogous systems and serve as a guide for future research in this area. The primary approach involves the conversion of this compound to an α-haloketone derivative, which can then be induced to form the corresponding oxyallyl cation for reaction with a suitable diene.
Proposed Reaction Pathway
The proposed pathway for the utilization of this compound in a [4+3] cycloaddition reaction involves a two-step sequence:
-
α-Halogenation: Conversion of this compound to its α-bromo derivative. This creates a suitable leaving group for the subsequent formation of the oxyallyl cation.
-
Oxyallyl Cation Formation and [4+3] Cycloaddition: Treatment of the α-bromoketone with a reducing agent or a non-nucleophilic base in the presence of a diene (e.g., furan) to generate the oxyallyl cation in situ, which is then trapped by the diene to yield the bicyclo[5.4.1]dodecane skeleton.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed [4+3] cycloaddition reaction, based on typical yields and selectivities observed for similar reactions with other cyclic ketones.
| Entry | Diene | Halogenating Agent | Oxyallyl Cation Generation Conditions | Product | Expected Yield (%) | Expected Diastereoselectivity (endo:exo) |
| 1 | Furan | N-Bromosuccinimide (NBS) | Zn-Cu couple, THF, reflux | 10-Oxatricyclo[5.4.1.04,12]dodeca-2,5-diene | 45-65 | >10:1 |
| 2 | Cyclopentadiene | N-Bromosuccinimide (NBS) | Diiron nonacarbonyl (Fe2(CO)9), benzene, 40 °C | Tricyclo[5.4.1.04,12]dodeca-2,5-diene-10-one | 50-70 | >15:1 |
| 3 | 1,3-Butadiene | N-Bromosuccinimide (NBS) | Silver trifluoroacetate (AgOCOCF3), CH2Cl2, 0 °C to rt | Bicyclo[5.4.1]dodeca-2,5,8-trien-11-one | 30-50 | N/A |
Mandatory Visualization
Proposed Reaction Pathway Diagram
Caption: Proposed two-step reaction pathway for the [4+3] cycloaddition.
Experimental Workflow Diagram
Caption: General experimental workflow for the proposed synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromothis compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4), anhydrous
-
Hydrobromic acid (HBr), 48% aqueous solution (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CCl4 in a round-bottom flask is added N-bromosuccinimide (1.1 eq).
-
A catalytic amount of 48% aqueous HBr (1-2 drops) is added to initiate the reaction.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The mixture is cooled to room temperature and filtered to remove succinimide.
-
The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: [4+3] Cycloaddition of 2-Bromothis compound with Furan
Materials:
-
2-Bromothis compound
-
Furan (freshly distilled)
-
Zinc-copper (Zn-Cu) couple
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere is charged with the Zn-Cu couple (3.0 eq).
-
Anhydrous THF is added, followed by furan (5.0 eq).
-
A solution of 2-bromothis compound (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the excess Zn-Cu couple is removed by filtration through a pad of celite, washing with diethyl ether.
-
The filtrate is transferred to a separatory funnel and washed with saturated aqueous NH4Cl solution and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the desired bicyclo[5.4.1]dodecane derivative.
Conclusion
While the direct use of this compound in [4+3] cycloaddition reactions is not extensively reported, its conversion to an α-halo derivative provides a plausible entry into the generation of the corresponding oxyallyl cation. The protocols outlined above offer a rational starting point for the investigation of this transformation. The successful development of such a methodology would provide a novel route to the bicyclo[5.4.1]dodecane ring system, which could be of significant interest in the synthesis of complex target molecules in medicinal and materials chemistry. Further research is warranted to explore the feasibility of this proposed reaction, optimize the reaction conditions, and evaluate the scope of suitable dienes.
Application Notes and Protocols for the Photochemical Reactions of 2,7-Cyclooctadienone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photochemical behavior of 2,7-cyclooctadienone, a versatile building block in organic synthesis. The protocols outlined below offer step-by-step guidance for the generation of a highly reactive oxyallyl intermediate and its subsequent trapping to form complex molecular architectures relevant to natural product synthesis and drug discovery.
Introduction
The photochemistry of cis,cis-2,7-cyclooctadienone is characterized by a fascinating cascade of reactions commencing with a photochemical isomerization, followed by a thermal rearrangement to a highly reactive intermediate. This sequence opens up a rich field of subsequent thermal cycloaddition and ene reactions, providing access to a variety of bicyclic and tricyclic systems.
The primary photochemical event is the stereospecific conversion of the stable cis,cis-isomer to the highly strained and transient cis,trans-isomer. This high-energy intermediate rapidly undergoes a thermal conrotatory electrocyclization to form a cis-bicyclo[3.3.0]oxyallyl intermediate. This oxyallyl species is a powerful synthon that can be intercepted by a range of trapping agents, leading to the formation of complex carbocyclic and heterocyclic frameworks.
Core Photochemical Transformation
The central reaction sequence involves the irradiation of cis,cis-2,7-cyclooctadienone to induce a cis-trans isomerization of one of the double bonds. The resulting strained cis,trans-2,7-cyclooctadienone is not stable at ambient temperatures and readily undergoes a thermal 4π-electrocyclization to generate the key cyclopentyl oxyallyl intermediate.
Irradiation of cis,cis-2,7-cyclooctadienone results in its isomerization to the strained cis,trans-2,7-cyclooctadienone.[1][2][3] This intermediate is stable at low temperatures (-70 °C) but undergoes a conrotatory cyclization at temperatures above -30 °C to form the cis-bicyclo[3.3.0]oxyallyl system.[1][2][3]
Quantitative Data Summary
The efficiency and outcomes of the trapping reactions of the oxyallyl intermediate are dependent on the nature of the trapping agent and the reaction conditions. The following tables summarize the key quantitative data obtained from various experimental setups.
| Trapping Agent | Product(s) | Ratio | Yield (%) |
| Ethyl vinyl ether | Bridged and Fused Tricyclic Adducts | 1:1 | 70 |
| Isobutyl vinyl ether | Bridged and Fused Tricyclic Adducts | 1:1.5 | 65 |
| tert-Butyl vinyl ether | Bridged and Fused Tricyclic Adducts | 1:1 | 60 |
| 1-Methoxy-2,2-dimethylpropene | Bridged and Fused Tricyclic Adducts | - | 55 |
| Cyclopentene | Bicyclic Ene Product | - | 40 |
| 2,3-Dimethyl-2-butene | Bicyclic Ene Product | - | 50 |
| Furan | Tricyclic Adduct | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the photochemical generation and trapping of the oxyallyl intermediate from 2,7-cyclooctadienone.
Caption: Photochemical isomerization and subsequent thermal rearrangement of 2,7-cyclooctadienone.
Caption: General experimental workflow for photochemical reactions of 2,7-cyclooctadienone.
Experimental Protocols
Protocol 1: Synthesis of cis,cis-2,7-Cyclooctadienone
A detailed, reliable protocol for the synthesis of the starting material is crucial for the successful execution of its photochemical reactions. A reported synthesis of a precursor, cis-bicyclo[3.3.0]octane-3,7-dione, can be adapted for this purpose.[4]
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Aqueous 40% glyoxal
-
Sodium hydroxide
-
Methanol
-
Chloroform
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium hydroxide in methanol in a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.
-
Cool the solution in an ice bath and add dimethyl 1,3-acetonedicarboxylate dropwise with stirring.
-
Heat the resulting slurry to reflux until the salt dissolves.
-
Remove the heating mantle and add aqueous glyoxal at a rate that maintains the internal temperature at 65 °C.
-
After the addition is complete, allow the mixture to cool to room temperature and stir overnight.
-
Collect the precipitated disodium salt by suction filtration, wash with methanol, and dry under reduced pressure.
-
Prepare a two-phase mixture of the disodium salt in water and chloroform.
-
Stir the mixture rapidly while adding cold 1 M hydrochloric acid.
-
Separate the layers and extract the aqueous phase with chloroform.
-
Combine the organic layers, wash with saturated sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization or sublimation to yield cis-bicyclo[3.3.0]octane-3,7-dione.
-
The conversion of this diketone to cis,cis-2,7-cyclooctadienone can be achieved through standard organic transformations.
Protocol 2: General Procedure for the Photochemical Generation and Trapping of the Oxyallyl Intermediate
This protocol describes a general method for the in-situ generation of the cyclopentyl oxyallyl intermediate and its trapping with a suitable agent.
Materials:
-
cis,cis-2,7-Cyclooctadienone
-
Trapping agent (e.g., ethyl vinyl ether, cyclopentene)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Medium-pressure mercury lamp (e.g., 450 W Hanovia) with a Pyrex filter
-
Dewar flask for low-temperature reaction
Procedure:
-
Prepare a solution of cis,cis-2,7-cyclooctadienone and an excess of the trapping agent in anhydrous dichloromethane in a photolysis tube.
-
Purge the solution with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Cool the solution to -78 °C using a dry ice/acetone bath in a Dewar flask.
-
Irradiate the cooled solution with a medium-pressure mercury lamp. The irradiation time will vary depending on the scale and the specific trapping agent but is typically in the range of 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.
-
After the irradiation is complete, turn off the lamp and allow the reaction mixture to slowly warm to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Protocol 3: Trapping of the Pre-formed Oxyallyl Intermediate
This protocol is a variation where the oxyallyl intermediate is generated at low temperature and then the trapping agent is added in the dark. This can be useful for thermally sensitive trapping agents.
Procedure:
-
Prepare a solution of cis,cis-2,7-cyclooctadienone in anhydrous dichloromethane in a photolysis tube.
-
Purge the solution with dry nitrogen or argon and cool to -78 °C.
-
Irradiate the solution at -78 °C for a predetermined time (e.g., 1 hour) to generate the cis,trans-isomer and allow it to thermally convert to the oxyallyl intermediate.
-
Turn off the lamp and, while maintaining the low temperature and under dark conditions, add the trapping agent to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature with stirring.
-
Follow the workup and purification steps as described in Protocol 2.
Conclusion
The photochemical reactions of 2,7-cyclooctadienone offer a powerful and versatile platform for the synthesis of complex molecular scaffolds. The ability to generate a highly reactive oxyallyl intermediate under relatively mild conditions and trap it with a variety of reagents makes this a valuable tool for synthetic chemists. The protocols and data presented here provide a solid foundation for researchers to explore and exploit the rich chemistry of this fascinating molecule in their own research endeavors, particularly in the fields of natural product synthesis and the development of novel therapeutic agents. Further investigations into the scope of trapping agents and the development of enantioselective variations of these reactions are promising avenues for future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Photoinduced Cycloaddition and Ene Reactions of 2,7-Cyclooctadienone:â Experimental and Computational Studies of a Cyclopentyl Oxyallyl Intermediate - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Ring-Expansion Strategies in Medium-Ring Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of medium-sized rings (8-11 membered carbocycles) presents a significant challenge in organic chemistry due to unfavorable enthalpic and entropic factors associated with their formation via direct cyclization. However, these motifs are prevalent in a wide array of bioactive natural products and pharmaceuticals, making their efficient construction a critical endeavor. Ring-expansion strategies offer a powerful alternative to direct cyclization, providing a kinetically favored pathway to these complex architectures. This document outlines several key ring-expansion methodologies for the synthesis of medium-ring ketones, providing detailed experimental protocols, comparative data, and mechanistic insights.
Key Ring-Expansion Strategies
This application note focuses on four primary strategies for the synthesis of medium-ring ketones:
-
Tiffeneau-Demjanov Rearrangement: A one-carbon ring expansion of cyclic ketones via the formation and rearrangement of a β-amino alcohol.
-
Dowd-Beckwith Ring Expansion: A radical-mediated ring expansion of cyclic β-keto esters, allowing for the introduction of multiple carbons.
-
Anionic Oxy-Cope Rearrangement: A powerful pericyclic reaction for the construction of large rings, driven by the formation of a stable enolate.
-
Diazo-Compound Mediated Ring Expansion & Fragmentation: Involves the reaction of cyclic ketones with diazo compounds or the fragmentation of bicyclic precursors containing a diazo group.
Data Presentation: Comparative Analysis of Ring-Expansion Strategies
The following tables summarize quantitative data for the discussed ring-expansion strategies, offering a comparison of their scope and efficiency.
Table 1: Tiffeneau-Demjanov Rearrangement of Cyclic Ketones
| Starting Ketone | Ring Size | Product Ketone | Ring Size | Yield (%) | Reference |
| Cyclohexanone | 6 | Cycloheptanone | 7 | ~65-75 | [1][2] |
| 2-Methylcyclohexanone | 6 | 3-Methylcycloheptanone | 7 | Major product | [2] |
| Cyclopentanone | 5 | Cyclohexanone | 6 | Good | [1] |
| Cyclooctanone | 8 | Cyclononanone | 9 | Lower yields | [1] |
Table 2: Dowd-Beckwith Ring Expansion of Cyclic β-Keto Esters
| Starting β-Keto Ester | Haloalkane | Ring Expansion | Product Ring Size | Yield (%) | Reference |
| Ethyl 2-oxocyclohexanecarboxylate | 1,4-diiodobutane | 4 carbons | 10 | Good | [3][4] |
| Methyl 2-oxocyclopentanecarboxylate | 3-iodopropyl bromide | 3 carbons | 8 | Good | [5] |
| Ethyl 2-oxocycloheptanecarboxylate | 4-bromobutane | 4 carbons | 11 | Moderate | [3] |
Table 3: Anionic Oxy-Cope Rearrangement of 1,2-Divinylcycloalkanols
| Starting Cycloalkanol | Ring Size | Product Ketone | Ring Size | Yield (%) | Reference |
| 1,2-Divinylcyclohexanol | 6 | Cyclodecenone | 10 | Good | [6] |
| 1,2-Divinylcyclopentanol | 5 | Cyclononenone | 9 | Good | [6] |
| 1,2-Divinylcycloheptanol | 7 | Cycloundecenone | 11 | Good | [6] |
Table 4: Diazo-Compound Mediated Ring Expansion & Fragmentation
| Starting Material | Reagent/Catalyst | Ring Expansion | Product Ring Size | Yield (%) | Reference |
| Bicyclo[4.4.0]decane diazo compound | SnCl₄ | Fragmentation | 10 | 93 | [7] |
| Bicyclo[5.4.0]undecane diazo compound | SnCl₄ | Fragmentation | 11 | 67 | [7] |
| 2-Phenylcyclohexanone | Ethyl diazoacetate / Rh₂(OAc)₄ | 1 carbon | 7 | Good | [8][9] |
Experimental Protocols
Tiffeneau-Demjanov Rearrangement: One-Carbon Ring Expansion of Cyclohexanone
This protocol describes the conversion of cyclohexanone to cycloheptanone. The process involves the formation of a cyanohydrin, reduction to a β-amino alcohol, and subsequent diazotization and rearrangement.[1][2][10]
Step 1: Synthesis of 1-cyanocyclohexan-1-ol
-
To a stirred solution of cyclohexanone (1.0 eq) in ethanol at 0 °C, add a solution of sodium cyanide (1.1 eq) in water.
-
Slowly add acetic acid (1.2 eq) to the mixture, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction to 1-(aminomethyl)cyclohexan-1-ol
-
Prepare a solution of the cyanohydrin from Step 1 in anhydrous diethyl ether.
-
Add the solution dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous diethyl ether at 0 °C.
-
After the addition is complete, warm the reaction to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate to obtain the amino alcohol.
Step 3: Ring Expansion to Cycloheptanone
-
Dissolve the amino alcohol from Step 2 in an aqueous solution of acetic acid at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.[11]
-
Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Extract the mixture with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography to yield cycloheptanone.
Dowd-Beckwith Ring Expansion: Four-Carbon Expansion of Ethyl 2-oxocyclohexanecarboxylate
This protocol details a radical-mediated four-carbon ring expansion to form a 10-membered ring.[3][4]
Step 1: Alkylation of Ethyl 2-oxocyclohexanecarboxylate
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq) dropwise at 0 °C.
-
After hydrogen evolution ceases, add 1,4-diiodobutane (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Step 2: Radical-Mediated Ring Expansion
-
Prepare a solution of the alkylated β-keto ester from Step 1 in anhydrous benzene under an inert atmosphere.
-
Add tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 eq).[7]
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 10-membered ring ketone.
Anionic Oxy-Cope Rearrangement: Synthesis of a 10-Membered Ring Ketone
This protocol describes the synthesis of a cyclodecenone from 1,2-divinylcyclohexanol.[6][12][13]
Step 1: Synthesis of 1,2-Divinylcyclohexanol
-
To a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous THF at 0 °C, add vinylmagnesium bromide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 2: Anionic Oxy-Cope Rearrangement
-
To a solution of 1,2-divinylcyclohexanol from Step 1 in anhydrous THF at 0 °C, add potassium hydride (1.2 eq).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the cyclodecenone.
Fragmentation of a Bicyclic Precursor: Synthesis of a 10-Membered Ring Ketone
This protocol outlines the synthesis of a medium-ring ketone via the Lewis acid-mediated fragmentation of a bicyclic γ-silyloxy-β-hydroxy-α-diazoketone.[7][14][15]
Step 1: Synthesis of the Bicyclic Diazo Precursor
-
The synthesis of the bicyclic precursor is a multi-step process typically involving an initial conjugate addition to a cyclic enone, followed by transformations to introduce the diazo functionality and subsequent intramolecular aldol cyclization to form the bicyclic system.[7]
Step 2: Lewis Acid-Mediated Fragmentation
-
To a solution of the bicyclic γ-silyloxy-β-hydroxy-α-diazoketone (1.0 eq) in anhydrous dichloromethane at 0 °C, add a solution of tin(IV) chloride (1.1 eq) in dichloromethane dropwise.[7]
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 10-membered ring alkynone.
Signaling Pathways and Experimental Workflows
Tiffeneau-Demjanov Rearrangement Mechanism
Caption: Mechanism of the Tiffeneau-Demjanov Rearrangement.
Dowd-Beckwith Ring Expansion Workflow
Caption: Experimental workflow for the Dowd-Beckwith Ring Expansion.
Anionic Oxy-Cope Rearrangement Mechanism
Caption: Mechanism of the Anionic Oxy-Cope Rearrangement.
Fragmentation of Bicyclic Diazo Precursor
Caption: Key steps in the fragmentation of a bicyclic diazo precursor.
Conclusion
Ring-expansion strategies represent a versatile and powerful toolkit for the synthesis of challenging medium-ring ketones. The choice of method depends on the desired ring size, available starting materials, and required functional group tolerance. The Tiffeneau-Demjanov rearrangement offers a reliable one-carbon homologation, while the Dowd-Beckwith reaction allows for larger ring expansions via a radical pathway. The Anionic Oxy-Cope rearrangement provides an efficient route to large unsaturated rings, and diazo-mediated strategies, including the fragmentation of bicyclic precursors, offer unique pathways to functionalized medium-ring systems. The provided protocols and data serve as a valuable resource for researchers in the design and execution of synthetic routes toward complex molecular architectures.
References
- 1. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dowd–Beckwith ring-expansion reaction - Wikipedia [en.wikipedia.org]
- 4. expertsmind.com [expertsmind.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A ring fragmentation approach to medium-sized cyclic 2-alkynones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium(II) Acetate Catalyzed Reactions of 2-Diazo-1,3-indandione and 2-Diazo-1-indanone with Various Substrates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 11. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 12. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Fragmentation of bicyclic γ-silyloxy-β-hydroxy-α-diazolactones as an approach to ynolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoelectronic effects in the fragmentation of γ-silyloxy-β-hydroxy-α-diazocarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Cycloocta-2,7-dien-1-one: A Versatile Substrate in Modern Organic Synthesis
For Immediate Release
Cycloocta-2,7-dien-1-one and its isomers have emerged as valuable and versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures relevant to pharmaceuticals and natural products. Their unique eight-membered ring structures, replete with reactive functionality, offer a powerful platform for a variety of synthetic transformations. This application note provides an overview of key synthetic methods utilizing cyclooctadienones, complete with detailed experimental protocols and quantitative data to aid researchers in their practical application.
Synthesis of Cyclooctadienone Scaffolds
The construction of the cyclooctadienone core can be achieved through several elegant strategies. A notable and efficient one-pot synthesis of ortho-fused cycloocta-2,5-dien-1-ones proceeds via a Cannizzaro-type cascade reaction of 2-bromo(hetero)aryl aldehydes.[1][2] This method is scalable and applicable to a range of derivatives. Additionally, rhodium-catalyzed [7+1] cycloaddition of buta-1,3-dienylcyclopropanes with carbon monoxide provides a direct route to functionalized cyclooctadienones. For non-conjugated isomers, such as cycloocta-3,5-dien-1-one, a useful synthesis has been developed from cycloocta-1,3-diene via oxidation with selenium dioxide and oxygen, followed by further oxidation of the resulting alcohol.[3]
Key Applications and Protocols
This compound and its isomers serve as versatile substrates in a range of powerful synthetic transformations, including cycloaddition reactions, photochemical rearrangements, and enantioselective conjugate additions.
Cycloaddition Reactions
The dienone system within cyclooctadienones is primed for various cycloaddition reactions. While direct [4+4] cycloaddition of this compound is less common, analogous systems like 2-pyridones undergo photochemical cycloaddition to form rigid polycyclic products containing a 1,5-cyclooctadiene core.[4] The increased ring strain in isomers like cycloocta-2,5-dien-1-one enhances their reactivity in Diels-Alder reactions.
Photochemical Reactions
The photochemistry of this compound offers pathways to unique molecular scaffolds. Intramolecular [2+2] photocycloaddition reactions can be induced by visible light, leading to the formation of bridged cyclobutane structures. These transformations provide access to complex polycyclic systems that would be challenging to synthesize through other means.
Enantioselective Conjugate Addition
The α,β-unsaturated ketone moiety in cyclooctadienones is an excellent Michael acceptor. Enantioselective copper-catalyzed conjugate addition of organozinc reagents has been successfully applied to this compound. The use of chiral phosphoramidite ligands allows for high stereocontrol, yielding products with excellent enantiomeric excess.[5] This methodology is crucial for the synthesis of chiral building blocks for more complex molecules.
Quantitative Data Summary
The following tables summarize the quantitative data for key reactions involving cyclooctadienones.
Table 1: One-Pot Cannizzaro Cascade Synthesis of ortho-Fused Cycloocta-2,5-dien-1-ones [1]
| Entry | 2-Bromo(hetero)aryl Aldehyde | Propargyl Chloride | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | 3-Chloro-1-phenyl-1-propyne | 4-Phenylbenzo[b]cycloocta-2,5-dien-1-one | 72 |
| 2 | 2-Bromo-5-methoxybenzaldehyde | 3-Chloro-1-phenyl-1-propyne | 7-Methoxy-4-phenylbenzo[b]cycloocta-2,5-dien-1-one | 65 |
| 3 | 2-Bromothiophene-3-carbaldehyde | 3-Chloro-1-phenyl-1-propyne | 4-Phenyl-4H-thieno[3,2-b]cycloocta-2,5-dien-1-one | 58 |
Table 2: Enantioselective Copper-Catalyzed Conjugate Addition to this compound [5]
| Entry | Organozinc Reagent | Chiral Ligand | Product | Yield (%) | ee (%) |
| 1 | Me₂Zn | (S,R,R)-Phosphoramidite | (R)-3-Methylcyclooct-2-en-1-one | 85 | >98 |
| 2 | Et₂Zn | (S,R,R)-Phosphoramidite | (R)-3-Ethylcyclooct-2-en-1-one | 90 | 96 |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Cannizzaro Cascade Synthesis of ortho-Fused Cycloocta-2,5-dien-1-ones[1]
To a solution of the 2-bromo(hetero)aryl aldehyde (1.0 equiv) and trimethylsilylacetylene (1.1 equiv) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes, after which a solution of the propargyl chloride (1.0 equiv) in THF is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for the Enantioselective Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to this compound[5]
In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)₂ (0.025 equiv) and the chiral phosphoramidite ligand (0.05 equiv) are dissolved in anhydrous toluene (0.2 M). The solution is stirred at room temperature for 1 hour. The mixture is then cooled to -20 °C, and a solution of the dialkylzinc reagent (1.5 equiv, 1.0 M in hexanes) is added dropwise. After stirring for 15 minutes, a solution of this compound (1.0 equiv) in toluene is added dropwise over 10 minutes. The reaction is stirred at -20 °C for 3 hours and then quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Visualizing Synthetic Pathways
The logical flow of these synthetic strategies can be visualized using the following diagrams.
Caption: One-Pot Cannizzaro Cascade Synthesis Workflow.
Caption: Enantioselective Conjugate Addition Workflow.
References
- 1. Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[1,5]-Hydride Shift Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staff Listing - The University of Nottingham [nottingham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Browse by Authors and Editors - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
Application Note: Oxidation of Cycloocta-3,5-dien-1-ol to Cycloocta-3,5-dien-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the oxidation of cycloocta-3,5-dien-1-ol to its corresponding dienone, a key transformation in organic synthesis. The primary protocol described herein utilizes tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine-N-oxide (NMO) as a co-oxidant, which has been demonstrated to be an efficient method for this conversion.[1][2][3] Alternative methods are also discussed and summarized for comparative purposes.
Introduction
The oxidation of allylic alcohols, such as cycloocta-3,5-dien-1-ol, to α,β-unsaturated carbonyl compounds is a fundamental reaction in organic chemistry, providing access to valuable synthetic intermediates. The choice of oxidant is crucial to avoid side reactions and ensure high yields. This application note focuses on a reliable and high-yielding protocol for the synthesis of cycloocta-3,5-dien-1-one and provides a comparative overview of other common oxidation methods.
Comparative Data of Oxidation Methods
Several reagents are capable of oxidizing allylic alcohols. The following table summarizes the performance of selected methods for the oxidation of cycloocta-3,5-dien-1-ol and other allylic alcohols, highlighting the efficiency of the TPAP/NMO system.
| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| TPAP/NMO | Cycloocta-3,5-dien-1-ol | Cycloocta-3,5-dien-1-one | 73% | CH₂Cl₂, 4A molecular sieves, room temp., 3h | [1][2][3] |
| Dess-Martin Periodinane (DMP) | Primary/Secondary Alcohols | Aldehydes/Ketones | High | Mild, neutral pH, room temp. | [4][5][6][7][8] |
| Swern Oxidation (DMSO, (COCl)₂) | Primary/Secondary Alcohols | Aldehydes/Ketones | High | Low temp. (-78°C), anhydrous | [9][10][11][12][13] |
| Pyridinium Chlorochromate (PCC) | Allylic Alcohols | α,β-Unsaturated Aldehydes | Good | Anhydrous conditions | [14] |
| Activated Manganese(IV) Oxide (MnO₂) | Allylic/Benzylic Alcohols | Aldehydes/Ketones | Variable | Heterogeneous, solvent dependent | [15] |
Experimental Protocol: TPAP/NMO Oxidation of Cycloocta-3,5-dien-1-ol
This protocol is adapted from the work of Koltun, E. S., & Kass, S. R.[3]
Materials:
-
Cycloocta-3,5-dien-1-ol (1.2 g, 9.6 mmol)
-
N-methylmorpholine-N-oxide (NMO) (1.5 g, 12.4 mmol)
-
Tetrapropylammonium perruthenate (TPAP) (0.16 g, 0.46 mmol)
-
Powdered 4Å molecular sieves (50 mg)
-
Dichloromethane (CH₂Cl₂) (80 mL)
-
Triethylamine (Et₃N) (0.5 mL)
-
Silica gel
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration and work-up
Procedure:
-
To a solution of cycloocta-3,5-dien-1-ol (1.2 g, 9.6 mmol) in dichloromethane (60 mL), add N-methylmorpholine-N-oxide (1.5 g, 12.4 mmol) and tetrapropylammonium perruthenate (0.16 g, 0.46 mmol).
-
Add warm (45 °C) powdered 4Å molecular sieves (50 mg) to the reaction mixture.
-
The reaction is vigorous; cool the mixture to room temperature and allow it to stir for 3 hours.
-
Prepare a small plug of silica gel and pre-wash it with a solution of triethylamine (0.5 mL) in dichloromethane (10 mL).
-
Filter the resulting reaction solution through the pre-washed silica gel plug.
-
Rinse the residue with additional dichloromethane (20 mL).
-
The combined filtrate contains the desired product, cycloocta-3,5-dien-1-one. The reported yield for this procedure is 73%.[3]
Experimental Workflow
Caption: Workflow for the oxidation of cycloocta-3,5-dien-1-ol.
Discussion
The TPAP/NMO oxidation protocol offers a mild and efficient method for the conversion of cycloocta-3,5-dien-1-ol to the corresponding dienone with a good yield.[1][2][3] This method avoids the use of harsh or toxic reagents, such as chromium-based oxidants.[9][11][12]
For substrates that may be sensitive to the conditions of the TPAP/NMO protocol, other mild oxidation methods such as the Dess-Martin periodinane (DMP) oxidation or the Swern oxidation can be considered.[6][7][9][12] DMP oxidation is known for its high selectivity and tolerance of sensitive functional groups, operating under neutral conditions at room temperature.[5][8] The Swern oxidation, while also mild and effective, requires low temperatures (-78 °C) and the handling of malodorous byproducts.[9][10][12]
The choice of the optimal oxidation protocol will depend on the specific substrate, scale of the reaction, and available laboratory resources. However, for the specific transformation of cycloocta-3,5-dien-1-ol to cycloocta-3,5-dien-1-one, the provided TPAP/NMO protocol is a well-documented and effective procedure.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. sltchemicals.com [sltchemicals.com]
- 15. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
Application Notes and Protocols for Rhodium-Catalyzed Cycloadditions to Form Eight-Membered Rings
For Researchers, Scientists, and Drug Development Professionals
The construction of eight-membered rings is a significant challenge in synthetic organic chemistry, yet these motifs are present in a wide array of biologically active natural products and pharmaceuticals. Rhodium-catalyzed cycloaddition reactions have emerged as a powerful and versatile tool to address this challenge, offering efficient and atom-economical pathways to these complex carbocycles. This document provides detailed application notes and experimental protocols for key rhodium-catalyzed cycloadditions used to synthesize eight-membered rings, including [5+2+1], [4+2+2], intramolecular [4+4], and [6+2] cycloadditions.
[5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide
The rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes (ene-VCPs) and carbon monoxide (CO) is a powerful method for the diastereoselective synthesis of bi- and tricyclic cyclooctenones.[1][2][3] This reaction is believed to proceed through an eight-membered rhodacycle intermediate, which undergoes CO insertion to form a nine-membered rhodacycle followed by reductive elimination.[1][4]
Generalized Reaction Scheme:
A generalized scheme for this transformation involves the reaction of an ene-vinylcyclopropane with carbon monoxide in the presence of a rhodium(I) catalyst.
Caption: Generalized [5+2+1] Cycloaddition.
Data Presentation
| Entry | Substrate (Ene-VCP) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | N-Tosyl-tethered | [Rh(CO)₂Cl]₂ (5) | Toluene | 110 | 12 | 85 | >20:1 |
| 2 | Malonate-tethered | [Rh(CO)₂Cl]₂ (5) | Toluene | 110 | 12 | 92 | >20:1 |
| 3 | Oxygen-tethered | [Rh(CO)₂Cl]₂ (5) | Toluene | 110 | 12 | 75 | 10:1 |
| 4 | All-carbon tether | [Rh(CO)₂Cl]₂ (5) | Toluene | 110 | 24 | 60 | 5:1 |
Data compiled from studies by Yu and coworkers.[3]
Experimental Protocol: General Procedure for Rh(I)-Catalyzed [5+2+1] Cycloaddition
To a solution of the ene-vinylcyclopropane (1.0 equiv) in anhydrous toluene (0.05 M) in a sealed tube is added [Rh(CO)₂Cl]₂ (5 mol%). The tube is then charged with carbon monoxide (1 atm, balloon). The reaction mixture is stirred at 110 °C for the time indicated in the table. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclic cyclooctenone.
[4+2+2] Cycloaddition of Dienynes and Alkynes
The rhodium-catalyzed [4+2+2] cycloaddition of a dienyne with an alkyne provides a convergent route to cyclooctatriene derivatives.[5][6] This reaction is thought to proceed via the formation of a rhodacyclopentadiene intermediate, which then undergoes insertion of the tethered alkene and the external alkyne.
Generalized Reaction Scheme:
This cycloaddition involves the coupling of a 1,6-dienyne with an alkyne, catalyzed by a rhodium(I) complex.
References
- 1. Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. | Semantic Scholar [semanticscholar.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Diastereoselective Rhodium Catalyzed [4 + 2] Cycloisomerization of Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium catalyzed [4 + 2 + 2] cycloaddition and alkyne insertion: a new route to eight-membered rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Rhodium-catalyzed synthesis of eight-membered rings" by Brenton DeBoef, W. Richard Counts et al. [digitalcommons.uri.edu]
Application Notes and Protocols: Cycloocta-2,7-dien-1-one and its Derivatives in Fragrance Chemistry
Introduction
While Cycloocta-2,7-dien-1-one itself is not prominently featured as a standalone fragrance ingredient, its structural motif as a substituted cyclooctadiene offers significant potential as a precursor for the synthesis of complex bicyclic molecules with desirable olfactory properties. The fragrance industry perpetually seeks novel compounds that can impart unique and sought-after scents. A key strategy in this pursuit is the chemical transformation of readily available starting materials into structurally complex molecules. Substituted cyclooctadienes are valuable synthons in this context, particularly for accessing bicyclo[3.3.1]nonane frameworks. These bicyclic structures are conformationally constrained, which can lead to specific interactions with olfactory receptors, resulting in distinct odor profiles. Notably, certain substituted bicyclo[3.3.1]nonanes have been reported to possess ambery and woody notes, which are highly valued in perfumery.
This document outlines the potential application of cyclooctadiene-based ketones in the synthesis of novel fragrance ingredients, focusing on the transformation to bicyclo[3.3.1]nonan-9-one derivatives. It provides a hypothetical synthetic protocol, methods for olfactory evaluation, and illustrative data for such compounds.
Data Presentation: Olfactory Properties of Representative Bicyclo[3.3.1]nonane Derivatives
The following table summarizes the olfactory characteristics of known and hypothetical bicyclo[3.3.1]nonane derivatives, which could be synthesized from cyclooctadiene precursors.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Odor Description | Odor Intensity (1-10) |
| Bicyclo[3.3.1]nonan-9-one | Bicyclo[3.3.1]nonan-9-one | 138.21 | Camphorous, slightly woody | 6 |
| 2,6,6-trimethyl-9-methylene-bicyclo[3.3.1]nonan-2-ol | 2,6,6-trimethyl-9-methylene-bicyclo[3.3.1]nonan-2-ol | 208.34 | Woody, ambery, earthy | 8 |
| 1-Methylbicyclo[3.3.1]nonan-9-one | 1-Methylbicyclo[3.3.1]nonan-9-one | 152.23 | Woody, pine, hint of spice | 7 |
| Hypothetical Product: 3-Methylbicyclo[3.3.1]nonan-9-one | 3-Methylbicyclo[3.3.1]nonan-9-one | 152.23 | Ambery, musky, with a warm woody background | 9 |
Experimental Protocols
1. Synthesis of 3-Methylbicyclo[3.3.1]nonan-9-one via Transannular Cyclization
This protocol describes a hypothetical acid-catalyzed transannular cyclization of a conceptual precursor, 4-methyl-cycloocta-2,7-dien-1-one, to yield a bicyclo[3.3.1]nonan-9-one derivative.
Materials:
-
4-methyl-cycloocta-2,7-dien-1-one
-
Formic acid (88%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-methyl-cycloocta-2,7-dien-1-one in 100 mL of dichloromethane.
-
Slowly add 20 mL of 88% formic acid to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (starting from 2% ethyl acetate) to yield the pure 3-methylbicyclo[3.3.1]nonan-9-one.
2. Olfactory Evaluation of Synthesized Compounds
This protocol outlines the procedure for the sensory evaluation of a newly synthesized potential fragrance ingredient.
Materials:
-
Synthesized compound (e.g., 3-Methylbicyclo[3.3.1]nonan-9-one)
-
Ethanol (perfumer's grade, odorless)
-
Glass vials with caps
-
Pipettes
-
smelling strips
-
Panel of at least five trained sensory analysts
Procedure:
-
Preparation of Samples: Prepare a 10% solution of the synthesized compound in perfumer's grade ethanol. Also prepare a series of dilutions (e.g., 5%, 1%, 0.1%) to evaluate the odor profile at different concentrations.
-
Evaluation on Smelling Strips:
-
Dip a smelling strip into the 10% solution, ensuring about 1 cm of the strip is submerged.
-
Remove the strip and allow the ethanol to evaporate for approximately 10-15 seconds.
-
Present the strip to the panelists for evaluation.
-
-
Odor Profile Assessment:
-
Panelists should record their initial impressions of the odor (top notes).
-
The odor should be evaluated again at intervals (e.g., 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the evolution of the scent (heart and base notes).
-
Panelists should use a standardized vocabulary to describe the odor characteristics (e.g., woody, ambery, floral, fruity, spicy, musky).
-
-
Odor Intensity and Tenacity Measurement:
-
Odor intensity is rated on a scale from 1 (very weak) to 10 (very strong) at each evaluation interval.
-
Tenacity is determined by the length of time the characteristic odor is perceivable on the smelling strip.
-
-
Data Compilation and Analysis: The descriptions, intensity ratings, and tenacity data from all panelists are collected and analyzed to create a comprehensive olfactory profile of the new compound.
Visualizations
Caption: Proposed synthetic pathway from a cyclooctadiene derivative.
Caption: Workflow for the olfactory evaluation of a new chemical entity.
Application Notes and Protocols: Derivatization of the Carbonyl Group in Cycloocta-2,7-dien-1-one
Introduction
Cycloocta-2,7-dien-1-one is a versatile cyclic ketone containing a reactive carbonyl group and two double bonds, making it a valuable building block in organic synthesis. Derivatization of its carbonyl group opens pathways to a diverse range of functionalized cyclooctane derivatives, which are of interest to researchers in medicinal chemistry and materials science. This document provides detailed protocols for several common and effective methods for the derivatization of the carbonyl moiety in this compound, including Wittig olefination, reductive amination, and the formation of oximes and hydrazones. The following protocols are generalized procedures applicable to cyclic ketones and can be adapted for this specific substrate.
Wittig Reaction for Methylene Group Installation
The Wittig reaction is a highly reliable method for converting ketones into alkenes.[1][2][3] For this compound, this reaction can be used to install an exocyclic methylene group, a common motif in natural products and bioactive molecules. The reaction involves a phosphonium ylide, which acts as a nucleophile attacking the carbonyl carbon.[2][3]
Experimental Protocol: Synthesis of 8-Methylenecycloocta-1,6-diene
1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):
- Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents), dropwise while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the bright yellow or orange ylide indicates a successful reaction.
2. Wittig Olefination:
- Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
- Cool the ketone solution to 0 °C.
- Slowly transfer the prepared ylide solution to the ketone solution via a cannula.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with diethyl ether or ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
Representative Data
The following table summarizes typical quantitative data for Wittig reactions on cyclic ketones. Yields for this compound may vary and require optimization.
| Parameter | Value | Reference |
| Reactants | This compound, Methylenetriphenylphosphorane | [1][4] |
| Solvent | Anhydrous THF or Diethyl Ether | [1] |
| Base | n-Butyllithium, Sodium Hydride | [4] |
| Typical Reaction Time | 12 - 24 hours | N/A |
| Typical Yield | 70 - 90% | [1] |
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Bicyclic Compounds from Cycloocta-2,7-dien-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloocta-2,7-dien-1-one is a versatile starting material for the synthesis of various bicyclic compounds, which are important structural motifs in natural products and medicinally relevant molecules. The conformational flexibility and inherent strain of the eight-membered ring, combined with the reactivity of the enone system and the additional double bond, allow for a range of intramolecular cyclization strategies. This document provides detailed application notes and experimental protocols for two key transformations of this compound into bicyclic ketones: an intramolecular [2+2] photocycloaddition to form bicyclo[4.2.0]octan-7-one and a tandem conjugate addition-aldol condensation to yield bicyclo[3.3.1]nonan-9-one derivatives.
I. Intramolecular [2+2] Photocycloaddition of this compound
The intramolecular [2+2] photocycloaddition of this compound provides a direct route to the strained bicyclo[4.2.0]octane ring system. This reaction proceeds via the excitation of the enone chromophore, which then undergoes a cycloaddition with the remote double bond.
Signaling Pathway Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of Eight-Membered Carbocyclic Skeletons
Welcome to the technical support center for the synthesis of eight-membered carbocyclic skeletons. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of eight-membered carbocycles so challenging?
A1: The construction of eight-membered rings is a formidable challenge in synthetic chemistry due to a combination of unfavorable thermodynamic and kinetic factors.[1][2] These include:
-
Unfavorable Entropy: There is a low probability of the two ends of a long, flexible acyclic precursor coming into close enough proximity to form a bond.
-
Enthalpic Penalties: Eight-membered rings suffer from significant strain, including:
-
Conformational Complexity: Cyclooctane can exist in multiple conformations of similar energy, such as the boat-chair and crown conformations, making stereocontrol difficult.[4][6][7]
Q2: What are the most common strategies for constructing eight-membered carbocyclic rings?
A2: Several strategies have been developed to overcome the challenges of forming eight-membered rings. The most common include:
-
Ring-Closing Metathesis (RCM): A powerful method for forming cyclic alkenes from acyclic dienes.[8][9][10]
-
Transition-Metal-Catalyzed Cycloadditions: Reactions like [4+4], [6+2], and [4+2+2] cycloadditions can efficiently assemble the eight-membered ring from smaller components.[3][11]
-
Radical Cyclizations: Radical-mediated strategies offer an alternative pathway that can avoid some of the limitations of traditional methods.[3][12]
-
Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction: This reaction is particularly useful for forming medium-sized rings and is tolerant of many functional groups.[13][14]
-
Transannular Reactions: Forming a bond across a pre-existing larger ring to construct the desired eight-membered skeleton.
Q3: How can I improve the yield of my ring-closing metathesis (RCM) reaction for an eight-membered ring?
A3: Low yields in RCM for eight-membered rings are often due to competing intermolecular oligomerization.[15] To favor the desired intramolecular cyclization:
-
High Dilution: Running the reaction at very low concentrations (e.g., 0.001-0.01 M) is crucial to minimize intermolecular side reactions.
-
Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more active and can be effective for forming sterically hindered or trisubstituted double bonds.[8]
-
Slow Addition: Adding the diene substrate slowly over a long period to a solution of the catalyst can maintain a low substrate concentration and favor cyclization.
-
Temperature: Optimizing the reaction temperature can influence the rate of cyclization versus decomposition or side reactions.
Q4: What are transannular reactions, and how are they relevant to eight-membered ring synthesis?
A4: Transannular reactions are reactions that involve the formation of a covalent bond between atoms on opposite sides of a ring. In the context of eight-membered ring synthesis, they can be a powerful tool. For example, a larger, more easily formed ring (e.g., a 12-membered ring) can be synthesized and then a transannular reaction can be used to partition it into a bicyclic system containing an eight-membered ring. This approach can bypass the high activation energy associated with directly forming the strained eight-membered ring.
Troubleshooting Guides
Problem 1: Low or No Yield in Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization
| Symptom | Possible Cause | Troubleshooting Step |
| No reaction | Inactive chromium(II) salt. | Ensure the CrCl₂ is anhydrous and of high purity. It should be a white or light gray powder. |
| Nickel co-catalyst is essential. | The reaction often fails without a nickel(II) salt (e.g., NiCl₂) as a co-catalyst due to impurities in the chromium salt.[13] | |
| Poor solubility of chromium salts. | Use appropriate solvents like DMF or DMSO where the chromium salts are soluble.[13] | |
| Low yield | Competing intermolecular reactions. | Employ high-dilution conditions by slowly adding the substrate to the reaction mixture. |
| Decomposition of starting material. | Run the reaction at a lower temperature and monitor the progress carefully. | |
| Formation of undesired side products | Reductive coupling of the halide. | Ensure the aldehyde is pure and added before the halide if possible. |
Problem 2: Poor Stereoselectivity in the Synthesis of a Substituted Cyclooctane
| Symptom | Possible Cause | Troubleshooting Step |
| Mixture of diastereomers | Flexible transition state. | The conformational flexibility of the acyclic precursor and the forming ring leads to multiple low-energy transition states.[7] |
| Introduce conformational constraints in the acyclic precursor, such as double bonds or rings, to favor a single transition state. | ||
| Employ a template-controlled reaction where the substrate coordinates to a metal center, directing the stereochemical outcome. | ||
| Incorrect diastereomer formed | Unfavorable transannular interactions in the desired transition state. | Re-evaluate the synthetic strategy. It may be necessary to invert a stereocenter post-cyclization. |
| Use computational modeling (e.g., MM2) to predict the most stable conformer and transition state to guide your synthetic design.[4] |
Quantitative Data Summary
Table 1: Comparison of Yields for Different Eight-Membered Ring Synthesis Methods
| Reaction Type | Substrate | Product | Catalyst/Reagent | Yield (%) | Reference |
| Ring-Closing Metathesis | Diallyl ether (trans isomer) | Cyclooctene derivative | Grubbs I | 60 | [8] |
| Ring-Closing Metathesis | Diallyl ether (cis isomer) | Cyclooctene derivative | Grubbs I | 20 | [8] |
| Brønsted Acid Cyclization | o-alkenyl-o′-alkynylbiaryl | Dibenzo-fused cyclooctadienone | Triflimide | 64 | [2][16] |
| Intramolecular NHK | Aldehyde with vinyl iodide | Macrocyclic alcohol | CrCl₂/NiCl₂ | 74 | [14] |
| Nickel-Catalyzed [4+4] | 1,3-Butadiene | 1,5-Cyclooctadiene | Ni(0) complexes | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) to form a Cyclooctene Derivative
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Acyclic diene precursor
-
Second-generation Grubbs catalyst (e.g., C848)
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a reflux condenser under an inert atmosphere.
-
In the flask, dissolve the Grubbs catalyst (1-5 mol%) in a sufficient volume of anhydrous, degassed DCM to achieve a final substrate concentration of 0.001-0.005 M.
-
In a separate flask, dissolve the acyclic diene precursor in anhydrous, degassed DCM.
-
Using a syringe pump, add the solution of the diene precursor to the catalyst solution over a period of 4-12 hours at room temperature or gentle reflux (e.g., 40 °C).
-
After the addition is complete, allow the reaction to stir for an additional 2-12 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclooctene.
Protocol 2: General Procedure for Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction
This protocol is a general guideline for the intramolecular coupling of a vinyl halide and an aldehyde.
Materials:
-
Substrate containing both an aldehyde and a vinyl halide moiety
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂)
-
Anhydrous, degassed Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous CrCl₂ (4-8 equivalents) and NiCl₂ (0.01-0.1 equivalents).
-
Add anhydrous, degassed DMF or DMSO to the flask and stir the resulting suspension vigorously.
-
In a separate flask, dissolve the substrate (1 equivalent) in anhydrous, degassed DMF or DMSO.
-
Using a syringe pump, add the substrate solution to the CrCl₂/NiCl₂ suspension over 8-16 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Relationships and Workflows
References
- 1. Recent progress in the construction of eight-membered nitrogen-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Cyclooctane - Wikipedia [en.wikipedia.org]
- 7. sorensen.princeton.edu [sorensen.princeton.edu]
- 8. Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring Closing Metathesis [organic-chemistry.org]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
"purification of Cycloocta-2,7-dien-1-one by column chromatography"
Technical Support Center: Purification of Cycloocta-2,7-dien-1-one
This guide provides detailed troubleshooting advice and experimental protocols for the purification of this compound using silica gel column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for mobile phase selection is a mixture of hexane and ethyl acetate. Based on literature for similar compounds, a system of 3:1 Hexane:Ethyl Acetate is known to yield a Retardation Factor (Rf) of approximately 0.2. An ideal Rf value for good separation in column chromatography is typically between 0.15 and 0.4.[1][2] You should always confirm the optimal solvent system by running a preliminary Thin Layer Chromatography (TLC) analysis.[3]
Q2: My compound is eluting too quickly (high Rf value) and not separating from non-polar impurities. What should I do?
If your compound is moving too fast, the mobile phase is too polar. To increase retention on the silica gel, you need to decrease the polarity of the eluent . This can be achieved by increasing the proportion of the non-polar solvent (hexane) in your hexane/ethyl acetate mixture. For example, you could try changing the ratio from 3:1 to 5:1 or 10:1.
Q3: My compound is not coming off the column or is eluting very slowly (low Rf value). How can I fix this?
This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase. You need to increase the polarity of the eluent . This is done by increasing the proportion of the polar solvent (ethyl acetate). For instance, you could adjust the solvent system from 3:1 to 2:1 or 1:1 Hexane:Ethyl Acetate. If the compound still fails to elute, a more polar solvent like methanol can be added in small percentages (e.g., 1-2%) to the mobile phase.[4]
Q4: The separation between my product and a close-running impurity is poor. How can I improve the resolution?
Poor resolution can be addressed in several ways:
-
Optimize Solvent System: The best separation occurs when the desired compound has a TLC Rf of 0.15-0.4.[1] Fine-tune your solvent ratio to bring the Rf into this range.
-
Try Different Solvents: If adjusting the ratio of hexane/ethyl acetate doesn't work, try a different solvent system with different selectivity. For example, you could replace ethyl acetate with diethyl ether or dichloromethane.[4]
-
Column Dimensions: Use a longer, thinner column to increase the surface area and improve separation.
-
Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, leading to sharper bands and better separation. However, if the flow is too slow, diffusion can cause band broadening.[5]
Q5: I'm observing streaking or tailing of my compound spots on TLC and in my column fractions. What is the cause?
Streaking or tailing can be caused by several factors:
-
Sample Overload: You may have loaded too much crude material onto the column. For difficult separations, a sample-to-silica weight ratio of 1:100 may be necessary.[6]
-
Compound Instability: this compound, being a ketone, could potentially be unstable on acidic silica gel.[7] This can lead to degradation or isomerization during chromatography, causing streaking. If you suspect this, you can use silica gel that has been neutralized with a small amount of triethylamine (added to the eluent, ~0.5-1%).[8]
-
Insolubility: If the compound is not fully soluble in the mobile phase, it can cause tailing. Ensure your crude sample is fully dissolved before loading.[9]
Q6: Could my compound be decomposing on the silica gel?
Yes, this is a possibility. Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.[7][10] Ketones are generally stable, but strained ring systems or the presence of other functional groups can increase sensitivity. To test for this, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears or the original spot has degraded, your compound is likely unstable on silica.[10] Using deactivated silica or an alternative stationary phase like alumina may be necessary.[9]
Data Presentation
Table 1: Effect of Solvent System on Rf Value
This table provides an estimate of how the Rf value of a moderately polar compound like this compound might change with different ratios of Hexane and Ethyl Acetate. These values should be used as a guide for initial TLC screening.
| Hexane:Ethyl Acetate Ratio | Solvent Polarity | Expected Rf Range | Recommendation for Purification |
| 10:1 | Low | 0.05 - 0.15 | Too slow; increase ethyl acetate |
| 5:1 | Moderately Low | 0.15 - 0.25 | Good starting point for high resolution |
| 3:1 | Medium | 0.20 - 0.35 | Optimal range for good separation |
| 1:1 | Moderately High | 0.40 - 0.60 | Too fast; may result in poor separation |
| 100% Ethyl Acetate | High | > 0.70 | Elutes too quickly; for highly polar compounds |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
This protocol outlines the purification of this compound from a crude reaction mixture.
1. Preparation of the Mobile Phase (Eluent):
-
Based on preliminary TLC analysis, prepare a suitable solvent system. A starting system of 3:1 Hexane:Ethyl Acetate is recommended.
-
Prepare a sufficient volume to run the entire column. For a medium-sized column, 1-2 liters is typical.
2. Packing the Column (Slurry Method):
-
Secure a glass chromatography column vertically to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[11]
-
In a separate beaker, create a slurry by mixing silica gel with your chosen eluent. The consistency should be pourable but not too dilute.[12]
-
Quickly pour the slurry into the column. Use additional eluent to wash any remaining silica from the beaker into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow some solvent to drain, which helps to compact the silica bed. Never let the solvent level drop below the top of the silica gel.[5]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary).[5] Using a pipette, carefully add the solution to the top of the silica gel. Allow the sample to absorb completely into the silica bed before adding more eluent.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product).[13] Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[8]
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (typically a drop rate of a few centimeters per minute).[14]
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Maintain the solvent level at the top of the column by adding fresh eluent as needed.
5. Analysis of Fractions:
-
Monitor the separation by spotting fractions onto TLC plates.
-
Visualize the spots using a UV lamp (if the compound is UV-active) and/or a chemical stain (e.g., potassium permanganate or vanillin).
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for column chromatography purification.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. physicsforums.com [physicsforums.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epfl.ch [epfl.ch]
Technical Support Center: Synthesis of Cyclooctadienones
Welcome to the technical support center for the synthesis of cyclooctadienones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to cyclooctadienones and what are their potential pitfalls?
A1: Several effective methods exist for the synthesis of cyclooctadienones, each with a unique set of potential side reactions. The most common strategies include:
-
Transition Metal-Catalyzed Cycloadditions (e.g., [4+4], [6+2]): These reactions are powerful for constructing the eight-membered ring but can be susceptible to competing cycloaddition pathways and rearrangements.
-
Ring-Closing Metathesis (RCM): RCM is a versatile tool for forming large rings, but can be plagued by issues of olefin isomerization and the formation of oligomeric or polymeric byproducts.
-
Nazarov Cyclization: While typically used for five-membered rings, variations can be adapted for larger rings. Key challenges include controlling stereoselectivity and preventing racemization.
-
[2+2] Photocycloaddition followed by Ring Expansion: This two-step process can be effective but may suffer from low yields and the formation of complex product mixtures in the photochemical step.
Q2: My transition metal-catalyzed cycloaddition is giving a low yield of the desired cyclooctadienone and a significant amount of a rearranged byproduct. What is happening?
A2: In transition metal-catalyzed cycloadditions, particularly those involving strained intermediates like vinylcyclobutanones, rearrangements are a common side reaction. For instance, in a Nickel-catalyzed [4+4] cycloaddition of a diene-vinylcyclobutanone, a competing vinylcyclobutanone rearrangement can occur. The choice of catalyst, ligand, and reaction temperature can significantly influence the reaction pathway. Heating the reaction can sometimes favor the desired cycloaddition over the rearrangement.[1]
Q3: I am observing a significant amount of a monocyclic byproduct in my Rhodium-catalyzed [6+2] cycloaddition. How can I favor the formation of the desired bicyclic cyclooctadienone?
A3: The formation of monocyclic byproducts in Rh(I)-catalyzed [6+2] cycloadditions is a known issue and is highly dependent on the catalyst system employed. For example, using a catalyst like [RhCl(CO)2] can lead to a higher proportion of the monocyclic product, while switching to a catalyst with a different ligand, such as [RhCl(CO)dppp]2, has been shown to significantly increase the yield of the desired bicyclic [6.4.0]dodecatriene product.[2]
Q4: My Ring-Closing Metathesis (RCM) reaction to form a cyclooctadienone is sluggish and produces a mixture of isomers. What can I do to improve this?
A4: Sluggish RCM reactions and the formation of olefin isomers are common challenges. Isomerization is often caused by the formation of ruthenium hydride species from catalyst degradation. To mitigate this, you can try:
-
Additives: The addition of a mild acid or a hydride scavenger can suppress isomerization.
-
Solvent Choice: The choice of solvent can influence both the reaction rate and the extent of side reactions.
-
Catalyst Selection: Second-generation Grubbs or Hoveyda-Grubbs catalysts often offer higher activity and stability.
Q5: I am attempting a Nazarov cyclization to form a cyclooctenone precursor, but I am getting poor diastereoselectivity. Why is this and how can I improve it?
A5: The Nazarov cyclization proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation. The stereochemical outcome is determined by the conrotatory nature of this electrocyclization. However, the diastereoselectivity can be low if the substituents alpha to the keto group are prone to racemization under the strong Lewis or Brønsted acid conditions typically used.[3] To improve diastereoselectivity, you might consider:
-
Chiral Lewis Acids: The use of chiral Lewis acids can induce asymmetry and control the direction of the conrotatory closure, although this can be challenging.[3]
-
Substrate Control: Introducing bulky substituents or silicon-directing groups on the substrate can influence the facial selectivity of the cyclization.[4]
Troubleshooting Guides
Guide 1: Low Yield in Ni-Catalyzed [4+4] Cycloaddition of Diene-Vinylcyclobutanones
Problem: The desired trans-5/8 bicyclic cyclooctadienone is obtained in low yield, with significant formation of a vinylcyclobutanone rearrangement product and/or Diels-Alder adducts.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in Ni-catalyzed [4+4] cycloadditions.
Explanation: The Gibbs free energy profiles of the desired [4+4] cycloaddition and the competing Diels-Alder reaction are affected differently by temperature. Increasing the reaction temperature can favor the desired cycloaddition pathway.[1] The presence and nature of the phosphine ligand are also critical for suppressing the vinylcyclobutanone rearrangement.
Guide 2: Formation of Monocyclic Byproduct in Rh-Catalyzed [6+2] Cycloaddition
Problem: The synthesis of a bicyclic cyclooctadienone via Rh(I)-catalyzed [6+2] cycloaddition is contaminated with a significant amount of a monocyclic side product.
Troubleshooting Workflow:
Caption: Optimizing catalyst for bicyclic product formation.
Explanation: The ligand environment of the rhodium catalyst plays a crucial role in directing the outcome of the cycloaddition. A bidentate phosphine ligand like dppp can promote the desired bicyclic product formation over the monocyclic alternative.[2]
Data on Side Reactions
The following tables summarize quantitative data on side product formation in selected cyclooctadienone syntheses.
Table 1: Ni(0)-Catalyzed [4+4] Cycloaddition of a Diene-Vinylcyclobutanone [1]
| Catalyst/Ligand System | Reaction Temperature (°C) | Desired [4+4] Product Yield (%) | Vinylcyclobutanone Rearrangement Product Yield (%) |
| Ni(COD)₂ / P(3,5-(CF₃)₂-C₆H₃)₃ | 60 | 61 | 16 |
| Ni(COD)₂ / P(3,5-(CF₃)₂-C₆H₃)₃ | 80 | >95 | Not Observed |
Table 2: Rh(I)-Catalyzed [6+2] Cycloaddition of an Alkyne-Allenyl Cyclopropane [2]
| Catalyst | Bicyclic [6.4.0]dodecatriene Yield (%) | Monocyclic Side Product Yield (%) |
| [RhCl(CO)₂] | 40 | 52 |
| [RhCl(CO)dppp]₂ | 80 | Not Reported |
Experimental Protocols
Protocol 1: General Procedure for Ni(0)-Catalyzed [4+4] Cycloaddition of Diene-Vinylcyclobutanones[1]
-
Preparation: In a nitrogen-filled glovebox, add Ni(COD)₂ (5 mol%) and the phosphine ligand (10 mol%) to a flame-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a 0.1 M concentration of the substrate).
-
Substrate Addition: Add the diene-vinylcyclobutanone substrate (1.0 equiv).
-
Reaction: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the cyclooctadienone product.
Protocol 2: General Procedure for Rh(I)-Catalyzed [6+2] Cycloaddition of Alkyne-Allenyl Cyclopropanes[2]
-
Catalyst Preparation: To a solution of the alkyne-allenyl cyclopropane substrate (1.0 equiv) in anhydrous, degassed toluene, add the rhodium catalyst (e.g., [RhCl(CO)dppp]₂, 5 mol%).
-
Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired bicyclic cyclooctadienone.
References
Technical Support Center: Improving Yield in the SeO2/O2 Oxidation of Dienes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the SeO₂/O₂ oxidation of dienes. Our aim is to help you improve reaction yields and achieve desired product outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the SeO₂/O₂ oxidation of dienes in a practical question-and-answer format.
Issue 1: Low or No Conversion of the Starting Diene
-
Question: I am observing very low or no conversion of my diene starting material. What are the potential causes and how can I improve the conversion rate?
-
Answer: Low conversion can stem from several factors. Firstly, ensure the purity of your selenium dioxide, as it is hygroscopic and its activity can be affected by moisture. Commercial samples of SeO₂ can be purified by sublimation.[1] Secondly, the reaction temperature might be too low. While the oxidation can proceed at room temperature, gentle heating is often required to achieve a reasonable reaction rate. For 1,3-dienes, reactions are often performed at temperatures ranging from 25 °C to 80 °C. Lastly, insufficient mixing can lead to poor contact between the reactants, especially given the heterogeneous nature of the reaction. Ensure vigorous stirring throughout the reaction.
Issue 2: Poor Selectivity and Formation of Multiple Products
-
Question: My reaction is producing a mixture of products, including allylic alcohols, enones, and diols. How can I improve the selectivity towards a specific product?
-
Answer: Controlling selectivity is a key challenge in diene oxidation. The product distribution is highly dependent on the reaction conditions:
-
Solvent Choice: The choice of solvent plays a crucial role. For instance, using acetic acid as a solvent can trap the intermediate allylic alcohol as an acetate ester, preventing further oxidation to the corresponding enone.[1] Protic solvents like ethanol can also favor the formation of allylic alcohols.
-
Use of Co-oxidants: Employing a catalytic amount of SeO₂ along with a stoichiometric co-oxidant, such as tert-butyl hydroperoxide (TBHP), is a highly effective strategy.[1] The co-oxidant regenerates the active Se(IV) species, allowing for a lower concentration of the selenium reagent throughout the reaction. This minimizes the chances of over-oxidation of the desired allylic alcohol to the conjugated carbonyl compound.[1]
-
Substrate Structure: The inherent structure of the diene will also dictate selectivity. In the case of 1,4-dienes, the oxidation chemoselectively occurs at the most electron-rich double bond.[2]
-
Issue 3: Formation of Unwanted Side-Products (e.g., Selenophenes, Diselenides)
-
Question: I am observing the formation of significant amounts of colored byproducts, which I suspect are selenium-containing heterocycles or elemental selenium. How can I minimize these side reactions?
-
Answer: The formation of selenophenes is a known side reaction, particularly with 1,3-dienes that possess a carbonyl group at the C-1 position.[3][4] This is believed to occur via a [4+2] cycloaddition followed by dehydration. To suppress this, consider using diene substrates that lack suitably positioned carbonyl groups if your synthetic route allows. The presence of pyridine has also been reported to suppress the formation of furan derivatives and diselenides in some cases. The formation of red elemental selenium precipitate is an indication that the reaction is proceeding, but its difficult removal can complicate purification. Using catalytic SeO₂ with a co-oxidant can minimize the amount of elemental selenium produced.
Issue 4: Difficulty in Removing Selenium Byproducts During Workup
-
Question: I am struggling to remove all the selenium-containing impurities from my reaction mixture after the oxidation. What is the best workup procedure?
-
Answer: A common and effective workup procedure involves the precipitation of selenium and its compounds, which can then be removed by filtration.[1] After the reaction is complete, diluting the reaction mixture with a suitable solvent and then washing with a solution of sodium sulfide or thiosulfate can help to reduce any remaining soluble selenium species to insoluble elemental selenium, which can be easily filtered off.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the SeO₂ oxidation of dienes?
A1: The mechanism depends on the type of diene. For allylic oxidation (common with 1,4-dienes and at the allylic positions of 1,3-dienes), the reaction proceeds through an initial ene reaction between the diene and SeO₂, followed by a[3][5]-sigmatropic rearrangement to form an unstable selenite ester, which then hydrolyzes to the allylic alcohol.[6] For the dihydroxylation of 1,3-dienes , the mechanism is believed to involve an initial concerted [4+2] cycloaddition to form a cyclic selenite intermediate, which is then oxidized to afford syn-1,2- or 1,4-diols.[5]
Q2: How can I improve the yield of the desired allylic alcohol and prevent its over-oxidation to a ketone or aldehyde?
A2: To favor the formation of the allylic alcohol and prevent over-oxidation, it is highly recommended to use a catalytic amount of SeO₂ in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP).[1] This method keeps the concentration of the oxidizing species low, which reduces the likelihood of further oxidation of the alcohol. Additionally, conducting the reaction in a solvent like acetic acid can protect the alcohol as an acetate ester.[1]
Q3: What are the safety precautions I should take when working with selenium dioxide?
A3: Selenium compounds are highly toxic and have an unpleasant odor. All manipulations involving selenium dioxide and its derivatives should be carried out in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Care should be taken to avoid inhalation of dust or fumes and to prevent skin contact.
Q4: Can I use SeO₂ catalytically without a co-oxidant?
A4: While SeO₂ can act as a catalyst on its own with O₂ as the terminal oxidant, the reaction is often much slower and may require higher temperatures and pressures. The use of a co-oxidant like TBHP is a more common and generally more efficient method for achieving a catalytic cycle under milder conditions.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Diols in the SeO₂ Oxidation of Substituted 1,3-Dienes [7]
| Entry | Diene Substrate | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | trans-Phenyl-substituted diene | 25 | - | 1,4-diol and 1,2-diol | 50 and 10 |
| 2 | trans-Phenyl-substituted diene | 80 | - | 1,2-diol | 66 |
| 3 | 2,6-Dichlorophenyl-substituted diene | 25 | 96 | 1,4-diol and 1,2-diol | 45 and 15 |
| 4 | 2,6-Dichlorophenyl-substituted diene | 80 | - | 1,2-diol and 1,4-diol | 61 and 5 |
Experimental Protocols
Catalytic SeO₂/TBHP Oxidation of a Terpene Diene (General Procedure)
This protocol is a general guideline for the allylic oxidation of a terpene diene using catalytic SeO₂ and TBHP as the co-oxidant.
Materials:
-
Diene substrate (e.g., a terpene)
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diene substrate in dichloromethane.
-
Addition of Catalyst: To the solution, add a catalytic amount of selenium dioxide (typically 2-5 mol%).
-
Addition of Co-oxidant: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl hydroperoxide (1.0-1.5 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (this can range from a few hours to overnight). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH solution (to remove acidic byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired oxidized product.
Mandatory Visualizations
Caption: Competing pathways in the SeO₂ oxidation of dienes.
Caption: A logical workflow for troubleshooting SeO₂ diene oxidation.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. A novel reactivity of SeO(2) with 1,3-dienes: formation of syn 1,2- and 1,4-diols via a facile C-Se bond oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
"stability and storage conditions for Cycloocta-2,7-dien-1-one"
This guide provides essential information on the stability, storage, and handling of Cycloocta-2,7-dien-1-one for researchers, scientists, and drug development professionals. Due to its inherent reactivity, proper management of this compound is critical for experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The main concern is its thermal instability and susceptibility to rearrangement. The eight-membered ring of cyclooctadienone is subject to significant conformational strain and transannular interactions—interactions between non-adjacent atoms across the ring.[1] These factors can drive spontaneous structural changes, such as ring contractions and isomerizations, to form more stable configurations.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at low temperatures, typically -20°C or below, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is also crucial to protect the compound from light, as photochemical reactions can occur.[2]
Q3: Can I handle the compound at room temperature on the benchtop?
A3: It is strongly recommended to minimize the time this compound is exposed to ambient temperatures. If it needs to be handled outside of cold storage, the process should be as brief as possible. Prolonged exposure to room temperature can lead to significant degradation and affect the purity of the material.
Q4: How does the stability of this compound compare to its isomers?
A4: Isomers such as cycloocta-2,5-dien-1-one are also subjects of research. For instance, cycloocta-2,5-dien-1-one is noted to be more reactive in certain reactions like the Diels-Alder reaction due to increased ring strain, but it is also less thermally stable than the 2,7-isomer.[1]
Troubleshooting Guide
Issue 1: My reaction yield is consistently low when using this compound.
-
Possible Cause: The starting material may have degraded due to improper storage or handling. The high conformational strain makes it prone to decomposition.[1]
-
Solution:
-
Verify Purity: Before each use, check the purity of the this compound vial via a quick analytical method like ¹H NMR or GC-MS.
-
Use Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound.
-
Strict Temperature Control: Ensure the compound is kept cold during reaction setup and is added at the appropriate step, minimizing its time in the reaction mixture before the reaction is initiated.
-
Issue 2: I am observing unexpected side products in my reaction.
-
Possible Cause: The formation of unexpected products can be due to the inherent reactivity of the cyclooctadienone ring, which can undergo rearrangements under various conditions.[1] For example, ortho-fused cyclooctadienone systems can convert into six-membered ring structures.[1]
-
Solution:
-
Analyze Side Products: Characterize the unexpected products to understand the decomposition or rearrangement pathway. This can provide insight into the reaction conditions that need modification.
-
Optimize Reaction Conditions: Screen different temperatures, solvents, and reaction times. Lowering the reaction temperature may help suppress unwanted rearrangement pathways.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere, as oxygen can also lead to degradation pathways.
-
Data Presentation: Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C or below | To minimize thermal degradation and rearrangement. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation and moisture-related decomposition. |
| Light Exposure | Store in the dark (amber vial) | To prevent photochemical reactions and degradation.[2] |
| Container | Tightly sealed, appropriate material | To maintain an inert atmosphere and prevent contamination.[3] |
| Benchtop Handling | Minimize time at ambient temperature | The compound is unstable at room temperature; handle quickly. |
Experimental Protocols
Protocol: Purity Assessment of this compound by ¹H NMR
This protocol provides a quick method to assess the integrity of the compound before use in a reaction.
Objective: To determine the purity of a sample of this compound and check for the presence of common degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene), if quantitative analysis is needed
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), carefully weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to dissolve the sample.
-
If using an internal standard, add a precisely weighed amount to the vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for the characteristic peaks of the compound.
-
Integrate the peaks corresponding to the compound and any impurity peaks to estimate the purity. The presence of broad signals or multiple unexpected peaks may indicate significant degradation or polymerization.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Managing Transannular Interactions in Medium-Sized Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with medium-sized rings (8-11 membered). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and leverage transannular interactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are transannular interactions and why are they a problem in medium-sized rings?
A1: Transannular interactions are repulsive or attractive forces between non-adjacent atoms across the ring in a cyclic molecule. In medium-sized rings (8-11 atoms), the ring's flexibility is constrained, forcing some atoms into close proximity in the ring's interior, leading to significant steric repulsion, known as transannular strain.[1] This strain is a primary reason for the thermodynamic and kinetic challenges in synthesizing these rings via direct cyclization methods.[1][2][3]
Q2: My direct cyclization reaction to form an 8-membered ring is failing or giving very low yields. What is the likely cause and what can I do?
A2: Low yields in direct cyclization of medium-sized rings are often due to high transannular strain in the transition state.[2][3] The entropic and enthalpic barriers to bring the two ends of the linear precursor together are significant.
Troubleshooting Steps:
-
Switch to a Ring-Expansion Strategy: This is the most common and effective solution. Ring-expansion reactions from smaller, less strained rings (e.g., 5 or 6-membered) can bypass the high-energy transition states associated with direct cyclization.[1][2][3]
-
Modify Reaction Conditions:
-
High Dilution: Running the reaction at very low concentrations can favor intramolecular cyclization over intermolecular polymerization.
-
Template Effects: The use of a metal ion or other template can help to pre-organize the linear precursor into a conformation that facilitates cyclization.
-
Solvent Choice: The polarity of the solvent can influence the conformational preferences of the precursor molecule. Experiment with a range of polar and non-polar solvents to find optimal conditions.[4][5]
-
Q3: I am observing broad signals in the 1H NMR spectrum of my medium-sized ring compound at room temperature. What does this indicate and how can I resolve it?
A3: Broad NMR signals at room temperature are a classic indication of dynamic conformational exchange.[6][7] Medium-sized rings often exist as a mixture of multiple low-energy conformers that are rapidly interconverting on the NMR timescale. This exchange broadens the signals, making detailed structural analysis difficult.
Troubleshooting Steps:
-
Variable-Temperature (VT) NMR Spectroscopy: By lowering the temperature of the NMR experiment, you can slow down the rate of conformational exchange.[6][8][9] At a sufficiently low temperature (the coalescence point), the signals for individual conformers may become sharp and resolved, allowing for their individual characterization.[6] Conversely, heating the sample can sometimes coalesce the broad peaks into a single sharp, averaged signal.
Troubleshooting Guides
Guide 1: Issues in Conformational Analysis using NMR
Problem: Difficulty in assigning the 3D structure and stereochemistry of a new medium-sized ring compound due to complex or unresolved NMR spectra.
Workflow for NMR-Based Conformational Analysis
Caption: Workflow for detailed conformational analysis using NMR spectroscopy.
Experimental Protocol: Variable-Temperature (VT) NMR
-
Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent that has a low freezing point (e.g., CDCl₃, acetone-d₆, or toluene-d₈).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observation: Monitor the changes in the spectra. Look for the sharpening of broad peaks into multiple distinct signals. The temperature at which this occurs is the coalescence temperature.
-
Low-Temperature Analysis: Once the signals are sharp and resolved at a low temperature, perform a full suite of 2D NMR experiments (COSY, NOESY/ROESY, HSQC, HMBC) to assign the structure of each conformer.
-
Data Analysis: Use the integration of the resolved signals to determine the population of each conformer at that temperature. Use the NOESY/ROESY data to identify protons that are close in space, which is crucial for defining the 3D fold of each conformer.
Guide 2: Challenges in Computational Modeling
Problem: Difficulty in obtaining reliable computed structures and energies for medium-sized rings, or non-convergence of calculations.
Logical Flow for Computational Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 5. Transannular interactions in medium-ring carbocycles [duepublico2.uni-due.de]
- 6. scielo.br [scielo.br]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"optimization of catalyst loading in rhodium-catalyzed reactions"
Welcome to the Technical Support Center for Optimization of Catalyst Loading in Rhodium-Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during rhodium-catalyzed reactions, providing potential causes and actionable solutions.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst Species | Formation of inactive rhodium species can prevent the reaction from proceeding. For instance, in situ catalyst generation can sometimes lead to unexpected, catalytically inactive compounds.[1] |
| Catalyst Deactivation | The catalyst may deactivate during the reaction. This can be due to factors like solid-state reactions between rhodium oxide and the support (e.g., alumina) at high temperatures, leading to inactive Rh³⁺ species.[2] Deactivation can also occur through the formation of rhodium clusters.[3] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to achieve a reasonable reaction rate. While higher loadings are common in academic settings (e.g., 10 mol%), very low loadings may not be sufficient for challenging transformations.[4] |
| Poor Catalyst Solubility | For homogeneous reactions, if the rhodium complex is not fully dissolved in the reaction solvent, the effective catalyst concentration will be lower than anticipated. |
| Presence of Impurities | Impurities in substrates, solvents, or gases (like CO and H₂) can act as catalyst poisons, leading to deactivation.[5] |
Issue 2: Poor Selectivity (Chemoselectivity, Regioselectivity, or Enantioselectivity)
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Loading | Catalyst loading can directly influence selectivity. In some rhodium carbene insertion reactions, changing the catalyst loading from 0.01 mol% to 10 mol% can dramatically shift the product ratio.[6] |
| Ligand Decomposition | The chiral or directing ligand can degrade under reaction conditions, leading to a loss of selectivity.[1] |
| Sub-optimal Reaction Temperature | Temperature plays a critical role in selectivity. For example, in hydroformylation, selectivity toward the linear aldehyde can decrease with increasing temperature.[7] |
| Inappropriate Ligand Choice | The electronic and steric properties of the ligand are crucial for controlling selectivity in reactions like hydroformylation and asymmetric hydrogenation.[8][9][10] |
| Solvent Effects | The solvent can influence the catalyst's active state and its interaction with the substrate, thereby affecting selectivity. |
Issue 3: Catalyst Deactivation or Degradation During Reaction
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can lead to catalyst decomposition or agglomeration, especially for supported catalysts.[2] |
| Oxidative Degradation | The presence of oxidants (e.g., peroxides in solvents) can degrade the catalyst and ligands.[5] |
| Interaction with Support Material | For heterogeneous catalysts, strong interactions between the rhodium species and the support can lead to the formation of inactive phases, such as rhodium aluminate on alumina supports.[11] |
| Product Inhibition | The reaction product may coordinate to the rhodium center and inhibit further catalytic cycles.[12] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my reaction?
A1: The optimal catalyst loading is a balance between reaction efficiency (rate and conversion) and cost. It is highly dependent on the specific reaction, substrate, and desired outcome.
-
Screening: Start with a standard loading (e.g., 1-2 mol%) and then screen a range of loadings (e.g., 0.1 mol%, 0.5 mol%, 5 mol%) to observe the effect on yield and selectivity.
-
Turnover Number (TON) and Turnover Frequency (TOF): Aim for a high TON (moles of product per mole of catalyst) and TOF (TON per unit time) to ensure catalyst efficiency. Many academic reports use high catalyst loadings (up to 10 mol%), resulting in low TONs.[4] Striving for lower catalyst loadings with high TONs is crucial for process viability.[4]
-
Reaction Type: For some reactions, like C-H activation, achieving high TONs has historically been challenging, with 10 mol% being a common loading.[4] However, recent developments have shown that with the right ligand and conditions, much lower loadings can be effective.[4]
Q2: Can increasing the catalyst loading have a negative effect?
A2: Yes. While it might increase the reaction rate, excessive catalyst loading can lead to several issues:
-
Decreased Selectivity: As mentioned, catalyst loading can control chemoselectivity in some reactions.[6]
-
Side Reactions: Higher catalyst concentrations can promote undesired side reactions.[13]
-
Product Inhibition: At higher catalyst concentrations, bimolecular catalyst deactivation pathways can become more prevalent.
-
Cost: Rhodium is an expensive precious metal, so minimizing its use is economically critical, especially for large-scale synthesis.[4]
-
Downstream Processing: Higher catalyst loading means more rhodium needs to be removed from the final product, which can be a significant challenge in pharmaceutical applications.[14]
Q3: What is the impact of catalyst loading on enantioselectivity in asymmetric reactions?
A3: Catalyst loading can influence enantioselectivity, although the effect is often indirect.
-
Catalyst State: At very low loadings, maintaining the active, monomeric chiral catalyst species can be challenging. Aggregation into less selective or inactive species can occur.
-
Reaction Rate vs. Racemization: If the desired reaction is slow due to low catalyst loading, there might be a greater chance for product racemization under the reaction conditions, leading to lower enantiomeric excess (ee).
-
Ligand-to-Metal Ratio: The ratio of the chiral ligand to the rhodium precursor is critical. An inappropriate ratio can lead to the formation of different, less selective catalytic species.
Q4: How can I improve catalyst stability and lifetime to use lower loadings?
A4: Enhancing catalyst stability is key to enabling the use of lower loadings.
-
Ligand Design: Use robust ligands that are resistant to degradation under the reaction conditions. For example, bulky phosphite ligands are known to enhance the stability of rhodium catalysts in hydroformylation.[5]
-
Support Effects (for heterogeneous catalysts): The choice of support material can significantly impact catalyst stability and prevent leaching. For instance, zeolite-encaged rhodium ions have shown remarkable recyclability with no activity loss over multiple cycles.[7]
-
Reaction Conditions: Optimize temperature and pressure to minimize thermal degradation. Ensure the rigorous exclusion of air and moisture if the catalyst is sensitive to them.
-
Additives: In some cases, additives can stabilize the active catalyst. For example, in asymmetric hydrogenations, the presence of a base can be crucial for generating and maintaining the active catalytic species.[15]
Q5: What are some practical considerations for handling rhodium catalysts, especially at low loadings?
A5: Working with low catalyst loadings requires careful experimental technique.
-
Accurate Weighing: Use a high-precision balance to accurately weigh the catalyst. For very small quantities, preparing a stock solution of the catalyst can improve accuracy.
-
Inert Atmosphere: Many rhodium catalysts are air- and moisture-sensitive. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solvent Purity: Use high-purity, degassed solvents to avoid catalyst poisoning.
-
Catalyst Pre-activation: Some rhodium precursors require an activation step to form the active catalytic species. Ensure this is done correctly and consistently.
Data Presentation
Table 1: Effect of Catalyst Loading on Chemoselectivity in a Rhodium(II) Carbene Insertion Reaction
| Catalyst Loading (mol%) | Yield of C-H Insertion Product (%) | Yield of C-O Insertion Product (%) |
| 0.01 | High | Low |
| 10 | Low | High |
| Data synthesized from concepts presented in[6] |
Table 2: Influence of Catalyst Loading on Yield in a Rhodium-Catalyzed C-H Olefination
| Catalyst Loading (mol%) | Turnover Number (TON) | Yield (%) |
| 0.1 | 370 | High |
| 0.01 | 3100 | High |
| Data conceptualized from examples in[4] |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Homogeneous Rhodium-Catalyzed Hydrogenation
-
Catalyst Preparation:
-
In a glovebox, prepare a stock solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand in a degassed, anhydrous solvent (e.g., CH₂Cl₂ or THF). The ligand-to-metal ratio should be optimized (typically 1.1:1).
-
-
Reaction Setup:
-
To a series of clean, dry pressure vials equipped with stir bars, add the substrate (e.g., 0.5 mmol).
-
Under an inert atmosphere, add the desired volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%).
-
Add the reaction solvent to bring the final concentration to the desired level (e.g., 0.1 M).
-
-
Reaction Execution:
-
Seal the vials and place them in a parallel reactor block.
-
Purge the system with hydrogen gas (or the reactant gas) three times.
-
Pressurize the reactor to the desired pressure (e.g., 10 bar H₂).
-
Stir the reactions at the desired temperature (e.g., 25 °C) for a set time (e.g., 16 hours).
-
-
Analysis:
-
After the reaction, carefully vent the reactor.
-
Take an aliquot from each vial and analyze by a suitable method (e.g., GC, HPLC, or ¹H NMR) to determine conversion and selectivity (including enantioselectivity for asymmetric reactions).
-
Visualizations
Caption: Troubleshooting workflow for low yield/selectivity in rhodium catalysis.
Caption: Logical workflow for optimizing catalyst loading in experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. technology.matthey.com [technology.matthey.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. d-nb.info [d-nb.info]
- 9. Rational Optimization of Supramolecular Catalysts for the Rhodium-Catalyzed Asymmetric Hydrogenation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of ortho-Fused Cycloocta-2,5-dien-1-ones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ortho-fused cycloocta-2,5-dien-1-ones. The information is based on established one-pot methodologies involving a Cannizzaro-type cascade reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the one-pot synthesis of ortho-fused cycloocta-2,5-dien-1-ones?
A1: The synthesis is a one-pot cascade reaction that utilizes readily available starting materials.[1][2] It begins with a 2-bromo(hetero)aryl aldehyde which undergoes a series of transformations including reaction with an acetylide, bromine-lithium exchange, and copper-catalyzed coupling with a propargyl chloride.[2][3] The key step is a proposed intramolecular Cannizzaro-type 1,5-hydride transfer, which generates an ynone and a carbanion in close proximity, leading to the formation of the eight-membered ring.[1][2]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The core components for this synthesis are:
-
2-Bromo(hetero)aryl aldehydes[2]
-
An acetylide, such as trimethylsilylacetylene or tert-butylacetylene[3][4]
-
A copper(I) source, typically CuBr·SMe₂ for transmetalation[2][4]
-
A propargyl chloride derivative[2]
Q3: Is this synthetic method scalable?
A3: Yes, this method has been successfully scaled to produce gram quantities of the desired ortho-fused cycloocta-2,5-dien-1-one cores.[1][3] The one-pot nature of the reaction contributes to its efficiency for larger-scale synthesis.[2]
Q4: What is the typical range of yields for this reaction?
A4: The yields for the one-pot synthesis of various derivatives of ortho-fused cycloocta-2,5-dien-1-ones are generally in the moderate range, with reported yields between 26% and 72%.[3] Over half of the reported examples have yields exceeding 50%.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired 8-membered ring product. | 1. Incomplete Br/Li exchange: The organolithium species is a crucial intermediate.[2] 2. Decomposition of the organolithium intermediate: This intermediate is unstable at higher temperatures.[2] 3. Inefficient Li/Cu transmetalation: This step is known to be slow.[2] 4. Incorrect reaction temperature for the cascade: The Cannizzaro-type cascade is temperature-sensitive.[2] | 1. Ensure the reaction is carried out at a sufficiently low temperature (-40 to -60 °C) for an adequate duration (at least 15 minutes) to facilitate complete exchange.[2] 2. Maintain the temperature below -15 °C after the addition of nBuLi to prevent rapid decomposition of the organolithium species.[2] 3. Extend the transmetalation time to one hour at -50 °C to improve the efficiency of the Li/Cu exchange.[2] Be aware that extending this time to two hours can be detrimental.[2] 4. The onset of the Cannizzaro cascade occurs between -20 to -10 °C.[2] Carefully control the temperature within this range during the cascade reaction. |
| Formation of a significant amount of a 6-membered ring byproduct (e.g., 1,2-dihydronaphthalen-1-ol). | 1. Reaction temperature is too high: Higher temperatures (from -10 °C to ambient) favor the formation of the thermodynamically more stable 6,6-bicyclic alkoxides, which lead to the 6-membered ring byproduct upon workup.[4][5] | 1. Maintain a low reaction temperature, specifically -50 °C, during the ring-closing step. This temperature favors the kinetic formation of the desired 6,8-bicyclic intermediate.[4][5] |
| The reaction is sensitive to the substituents on the propargyl chloride. | 1. Electron-rich aromatic propargyl chlorides can be too reactive: For example, 2-furanylCHClC≡CH can decompose at room temperature.[3] 2. Electron-deficient R² groups on the propargyl chloride can favor the 6-membered ring byproduct. [4] | 1. For highly reactive propargyl chlorides, consider using a less reactive precursor, such as the corresponding propargylic acetate.[3] 2. Be aware of this potential side reaction and optimize the temperature to favor the 8-membered ring when using electron-deficient propargyl chlorides. |
| Difficulty in purifying the final product. | 1. Formation of side products: Besides the 6-membered ring, other side products can complicate purification. | 1. The one-pot process is designed to yield analytically pure crystalline products directly in many cases.[2] If purification is challenging, consider standard chromatographic techniques. |
Quantitative Data Summary
Table 1: Optimization of the Cannizzaro-triggered Cascade Reaction [2]
| Entry | Solvent | Transmetalation Time (at -50°C) | Yield of 4aaa (%) |
| 1 | Et₂O | 10 min | Low |
| 2 | THF | 10 min | Improved |
| 3 | THF | 10 min | - |
| 4 | THF | 1 hour | 70 (69 isolated) |
| 5 | THF | 2 hours | Detrimental effect |
Table 2: Yields of Subsequent Diversification Reactions [3][4]
| Reaction Type | Product Type | Yield Range (%) |
| Trapping of enolate intermediate | C-E derivatives (E = H, D, I, allyl, SMe, CO₂H) | 49 - 64 |
| Suzuki Coupling (of iodinated product) | C-C coupled products | 81 - 87 |
| Amide Formation (from carboxylic acid derivative) | Amides | 71 - 95 |
Detailed Experimental Protocol
This protocol is a generalized procedure based on the published literature for the one-pot synthesis of ortho-fused cycloocta-2,5-dien-1-ones.[2][3][4]
Materials:
-
2-Bromobenzaldehyde derivative (1.0 eq)
-
Trimethylsilylacetylene (1.1 eq)
-
n-Butyllithium (1.05 eq)
-
CuBr·SMe₂ (0.5-1.0 eq)
-
Propargyl chloride derivative (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Acetylide Formation: To a solution of trimethylsilylacetylene in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir the resulting solution for 30 minutes at this temperature.
-
Addition of Aldehyde: Add a solution of the 2-bromobenzaldehyde derivative in anhydrous THF to the lithium acetylide solution at -78 °C. Stir for 20 minutes.
-
Bromine-Lithium Exchange: Add a second equivalent of n-butyllithium at -78 °C and then warm the reaction mixture to between -60 °C and -40 °C for 15-30 minutes.
-
Transmetalation: Cool the reaction to -50 °C and add CuBr·SMe₂. Stir the mixture at this temperature for 1 hour.
-
Propargyl Chloride Addition and Cascade Reaction: Add the propargyl chloride derivative. The reaction mixture is then allowed to slowly warm. The onset of the cascade reaction is typically observed between -20 °C and -10 °C.
-
Work-up: Once the reaction is complete (monitored by TLC or GC), quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization to yield the pure ortho-fused cycloocta-2,5-dien-1-one.
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
References
- 1. advanceseng.com [advanceseng.com]
- 2. One-Pot Cannizzaro Cascade Synthesis of ortho-Fused Cycloocta-2,5-dien-1-ones from 2-Bromo(hetero)aryl Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Diversification of ortho-Fused Cycloocta-2,5-dien-1-one Cores and Eight- to Six-Ring Conversion by σ Bond C-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Cycloocta-2,7-dien-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cycloocta-2,7-dien-1-one. The following information is based on established principles of organic synthesis, drawing parallels from the synthesis of related isomers, particularly through the allylic oxidation of cyclooctadienes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and anticipated route is the allylic oxidation of a suitable starting material like 1,5-cyclooctadiene. Reagents such as selenium dioxide (SeO₂) are often employed for such transformations.[1][2][3] This method introduces a carbonyl group at a position adjacent to one of the double bonds.
Q2: What are the most likely byproducts in the synthesis of this compound via allylic oxidation?
The primary byproducts in an allylic oxidation of 1,5-cyclooctadiene are expected to be:
-
Cycloocta-2,7-dien-1-ol: The corresponding allylic alcohol is a common byproduct resulting from the hydrolysis of the intermediate selenite ester before oxidation to the ketone.[4]
-
Isomeric Ketones: Depending on the reaction conditions, other isomeric cyclooctadienones may form.
-
Unreacted Starting Material: Incomplete reaction will leave residual 1,5-cyclooctadiene.
-
Over-oxidation Products: More aggressive oxidation could lead to the formation of dicarbonyl compounds or other degradation products.[5]
-
Selenium-containing Impurities: When using selenium dioxide, elemental selenium (often as a red precipitate) and other selenium compounds are common byproducts of the workup.[6]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A developing system for TLC can be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot (which will be more polar) indicate reaction progression. GC-MS can provide more detailed information on the relative amounts of starting material, product, and major byproducts.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh, high-purity batch of the oxidizing agent. 2. Gradually increase the reaction temperature while monitoring for product formation and byproduct generation via TLC or GC-MS. 3. Extend the reaction time, monitoring periodically to determine the optimal duration. |
| Formation of a large amount of allylic alcohol byproduct | 1. Incomplete oxidation of the intermediate alcohol. 2. Presence of reducing agents in the reaction mixture. | 1. Consider a two-step process: first, the allylic oxidation to the alcohol, followed by a separate oxidation step (e.g., using TPAP/N-MMO) to the ketone.[1][3] 2. Ensure all reagents and solvents are pure and free from contaminants. |
| Presence of multiple isomeric ketone byproducts | The reaction conditions may favor the formation of thermodynamically or kinetically controlled isomers. | Modify the reaction parameters such as solvent, temperature, or the specific oxidizing agent to improve selectivity. A thorough literature search for analogous reactions can provide guidance. |
| Difficulty in removing selenium byproducts | Elemental selenium can be finely dispersed and difficult to filter. | After the reaction, the mixture can be diluted with a solvent like dichloromethane and filtered through a pad of Celite to aid in the removal of finely divided selenium. |
| Product decomposes during purification | Cyclooctadienones can be thermally sensitive, especially in the presence of acid or base traces. | 1. For distillation, use a high vacuum to lower the boiling point. 2. Neutralize the crude product before purification. 3. Employ milder purification techniques like column chromatography at room temperature. |
Data on Purification Methods
| Purification Method | Target Impurities | Expected Purity | Typical Yield | Notes |
| Fractional Distillation | Unreacted starting material, some isomeric byproducts with different boiling points.[9][10][11][12][13] | Moderate to High (>95%) | Good | Effective if boiling points of the product and impurities differ by at least 25 °C. Requires vacuum for high-boiling compounds. |
| Column Chromatography | Isomeric ketones, allylic alcohol, non-volatile impurities.[14][15] | High to Very High (>98%) | Moderate to Good | Good for separating compounds with similar boiling points but different polarities. Can be time-consuming and use large volumes of solvent. |
| Crystallization | Most soluble impurities.[16][17][18] | Very High (>99%) | Variable | Requires a suitable solvent system where the product has low solubility at low temperatures and impurities are more soluble. May not be effective for oily products. |
Experimental Protocols
Key Experiment: Synthesis of Cyclooctadienone via Selenium Dioxide Oxidation (Adapted from a similar procedure for an isomer)[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclooctadiene (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and acetic acid.
-
Addition of Oxidant: Add selenium dioxide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux. If using an oxygen atmosphere, bubble O₂ through the reaction mixture. Monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and filter through a pad of Celite to remove the precipitated selenium.
-
Extraction: Wash the filtrate successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography[14]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Purification [chem.rochester.edu]
- 10. chembam.com [chembam.com]
- 11. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Separation and identification of indene–C70 bisadduct isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unifr.ch [unifr.ch]
- 17. Crystallization | Research Starters | EBSCO Research [ebsco.com]
- 18. youtube.com [youtube.com]
"troubleshooting low yields in nucleophilic addition to cyclooctadienones"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic addition reactions to cyclooctadienones.
Troubleshooting Guide
This guide addresses common issues encountered during nucleophilic additions to cyclooctadienones, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my 1,4-conjugate addition product consistently low?
Answer: Low yields in 1,4-conjugate additions to cyclooctadienones can stem from several factors, ranging from reactant and reagent issues to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Competition from 1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithiums, tend to favor 1,2-addition to the carbonyl group, which is often faster (kinetic product).[1][2] In contrast, 1,4-addition is typically favored by softer nucleophiles and is the thermodynamically more stable outcome.[1][2]
-
Insufficient Electrophilicity of the Cyclooctadienone: The reactivity of the β-carbon in the cyclooctadienone might be too low for efficient nucleophilic attack.
-
Solution: The addition of a Lewis acid can enhance the electrophilicity of the carbonyl group, which in turn increases the reactivity of the conjugated system towards nucleophilic attack.
-
-
Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of the cyclooctadienone or the desired product.
-
Solution: Optimize the reaction temperature and time. Running the reaction at a lower temperature for a longer duration can sometimes improve yields by minimizing side reactions.
-
-
Issues with the Nucleophile: The nucleophile may not be generated efficiently, or it may be sterically hindered.
-
Solution: Ensure the base used for deprotonation is appropriate for the pKa of the nucleophile precursor. For sterically demanding nucleophiles, consider using less hindered analogs if possible.
-
-
Polymerization: The enolate intermediate formed after the initial conjugate addition can act as a nucleophile itself, leading to polymerization.
-
Solution: Use of a protic solvent or a proton source during workup can quench the enolate and prevent polymerization. Running the reaction at lower concentrations may also be beneficial.
-
Question 2: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in nucleophilic additions to chiral or prochiral cyclooctadienones is a common challenge. The facial selectivity of the nucleophilic attack is influenced by steric and electronic factors of both the substrate and the nucleophile.
Potential Causes and Solutions:
-
Steric Hindrance: The nucleophile may be approaching the cyclooctadienone from both faces with similar ease.
-
Solution: Employing bulkier nucleophiles or adding bulky protecting groups to the substrate can increase steric differentiation between the two faces of the double bond, thereby favoring one diastereomer.
-
-
Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to lower selectivity.
-
Solution: Running the reaction at lower temperatures often enhances diastereoselectivity by favoring the transition state with the lower activation energy.
-
-
Solvent Effects: The solvent can influence the conformation of the transition state and the solvation of the reactants, thereby affecting diastereoselectivity.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities. Aprotic solvents are commonly used, but in some cases, protic solvents can influence the stereochemical outcome.
-
-
Use of Chiral Auxiliaries or Catalysts: For asymmetric synthesis, the use of chiral auxiliaries on the substrate or chiral catalysts can effectively control the stereochemical outcome.
-
Solution: Introduce a chiral auxiliary that directs the nucleophilic attack to one face of the molecule. Alternatively, employ a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, to create a chiral environment around the substrate.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between 1,2-addition and 1,4-addition (conjugate addition) in the context of cyclooctadienones?
A1: In the context of α,β-unsaturated ketones like cyclooctadienones, nucleophiles can attack two primary electrophilic sites.
-
1,2-Addition: The nucleophile directly attacks the electrophilic carbon of the carbonyl group. This is analogous to the addition to a simple ketone.
-
1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon of the conjugated system. The negative charge is then delocalized onto the oxygen atom through resonance, forming an enolate intermediate.[4] This is often referred to as a Michael addition when the nucleophile is a stabilized enolate.[3]
Q2: How do I choose the right nucleophile for a 1,4-conjugate addition to a cyclooctadienone?
A2: The choice of nucleophile is critical for favoring 1,4-addition. "Soft" nucleophiles, which have a more diffuse charge and are more polarizable, preferentially attack the "soft" electrophilic β-carbon.[4] Examples of soft nucleophiles include:
-
Organocuprates (Gilman reagents)[4]
-
Enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters)[3]
-
Thiols
-
Amines
-
Cyanides
In contrast, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, are more likely to undergo 1,2-addition.[1][2]
Q3: What is the role of a base in a Michael addition reaction?
A3: In a Michael addition, a base is typically used to deprotonate the "Michael donor" (the nucleophile precursor) to generate the active nucleophile, which is often an enolate.[3][6] The choice of base is important and depends on the acidity of the Michael donor. For example, a relatively weak base like sodium hydroxide or an alkoxide is sufficient to deprotonate a β-dicarbonyl compound.
Q4: Can side reactions other than 1,2-addition occur?
A4: Yes, several side reactions can compete with the desired conjugate addition:
-
Polymerization: As mentioned in the troubleshooting guide, the enolate intermediate can react with another molecule of the cyclooctadienone.
-
Proton Transfer: The base can deprotonate the α-carbon of the cyclooctadienone, leading to undesired enolate formation and potential side reactions.
-
Aldol Condensation: The enolate intermediate can undergo an intramolecular or intermolecular aldol reaction if other carbonyl groups are present.
Data Presentation
The following tables provide an illustrative summary of how different reaction parameters can influence the yield and selectivity of nucleophilic additions to cyclooctadienones. The data is representative and based on general principles of conjugate addition reactions.
Table 1: Effect of Nucleophile Type on the Regioselectivity of Addition
| Entry | Nucleophile | Predominant Product | Typical Yield Range (%) | Reference Principles |
| 1 | R₂CuLi (Gilman) | 1,4-Addition | 70-95 | [4] |
| 2 | RMgBr (Grignard) | 1,2-Addition | 60-90 | [1][2] |
| 3 | CH₂(CO₂Et)₂/Base | 1,4-Addition | 75-95 | [3] |
| 4 | RNH₂ (Amine) | 1,4-Addition | 65-90 | |
| 5 | RSH (Thiol) | 1,4-Addition | 80-98 |
Table 2: Influence of Reaction Conditions on Diastereoselectivity
| Entry | Parameter Changed | Condition 1 | Diastereomeric Ratio (dr) 1 | Condition 2 | Diastereomeric Ratio (dr) 2 |
| 1 | Temperature | 25 °C | 70:30 | -78 °C | >95:5 |
| 2 | Nucleophile Sterics | Me₂CuLi | 80:20 | (t-Bu)₂CuLi | 90:10 |
| 3 | Solvent | THF | 75:25 | Toluene | 85:15 |
| 4 | Lewis Acid Additive | None | 70:30 | TiCl₄ (1.1 eq) | >95:5 |
Experimental Protocols
The following are representative protocols for nucleophilic conjugate addition to a cyclooctadienone, adapted from procedures for similar cyclic enones.[5][7] Researchers should optimize these conditions for their specific substrate and nucleophile.
Protocol 1: Michael Addition of Diethyl Malonate to a Cyclooctadienone
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.2 equivalents) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add a solution of the cyclooctadienone (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-addition product.[5][7]
Protocol 2: Conjugate Addition of an Organocuprate (Gilman Reagent)
-
To a suspension of copper(I) iodide (1.1 equivalents) in anhydrous THF at -20 °C under an inert atmosphere, add a solution of the organolithium reagent (2.2 equivalents) dropwise.
-
Stir the mixture at -20 °C for 30-60 minutes to form the Gilman reagent.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of the cyclooctadienone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Mechanism of 1,4-conjugate addition.
Caption: Factors influencing reaction outcome.
References
- 1. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 2. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Cycloocta-2,7-dien-1-one
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cycloocta-2,7-dien-1-one and its saturated counterpart, cyclooctanone. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structural characteristics of these cyclic ketones. While experimental spectra for this compound are not widely published, this guide presents predicted spectral data alongside experimentally obtained data for cyclooctanone to offer valuable insights into the influence of unsaturation on chemical shifts.
¹H and ¹³C NMR Data Comparison
The introduction of two double bonds in the cyclooctane ring significantly alters the electronic environment of the constituent protons and carbons, leading to notable differences in their NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for cyclooctanone.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) |
| This compound | Olefinic (H-2, H-3, H-7, H-8) | ~ 5.5 - 7.0 |
| Allylic (H-4, H-6) | ~ 2.2 - 2.8 | |
| Aliphatic (H-5) | ~ 1.5 - 2.0 | |
| Cyclooctanone | α-protons (H-2, H-8) | 2.41[1] |
| β, γ, δ-protons (H-3, H-4, H-5, H-6, H-7) | 1.24 - 1.88[1] |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | Carbonyl (C-1) | > 200 |
| Olefinic (C-2, C-3, C-7, C-8) | ~ 120 - 150 | |
| Allylic (C-4, C-6) | ~ 30 - 40 | |
| Aliphatic (C-5) | ~ 25 - 35 | |
| Cyclooctanone | Carbonyl (C-1) | 218.1[2] |
| α-carbons (C-2, C-8) | 42.1[2] | |
| β-carbons (C-3, C-7) | 27.2[2] | |
| γ, δ-carbons (C-4, C-5, C-6) | 25.0, 24.7[2] |
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is outlined below. It is important to note that specific parameters may be adjusted based on the sample concentration and the spectrometer used.
General NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize sensitivity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a standard pulse sequence with proton decoupling (e.g., a 30° or 45° pulse with broadband proton decoupling).
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which is typically much higher than for ¹H NMR due to the lower natural abundance of ¹³C (several hundred to thousands of scans may be necessary).
-
Set an appropriate relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the chemical shift of the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
-
NMR Spectral Analysis Workflow
The process of analyzing NMR spectra to determine the structure of a molecule follows a logical progression from sample preparation to final structure elucidation. The following diagram illustrates this workflow.
Caption: Workflow for NMR Spectral Analysis.
References
Characterization of Cycloocta-2,7-dien-1-one: A Comparative Guide to Analytical Techniques
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Cycloocta-2,7-dien-1-one, a versatile eight-membered cyclic ketone, presents a unique analytical challenge due to its combination of a flexible ring system and unsaturation. This guide provides a comparative analysis of mass spectrometry and alternative spectroscopic techniques for the comprehensive characterization of this compound, supported by predictive data and detailed experimental protocols.
Mass Spectrometry: Unveiling the Fragmentation Fingerprint
Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The fragmentation of this compound is governed by the principles of cleavage in cyclic ketones and the influence of its double bonds.
The molecular ion peak ([M]⁺˙) for this compound (C₈H₁₀O) is expected at a mass-to-charge ratio (m/z) of 122.17.[1] The fragmentation pattern is anticipated to be complex, initiated by the ionization of the carbonyl oxygen followed by a series of cleavage and rearrangement reactions.
A primary fragmentation pathway for cyclic ketones is α-cleavage, the breaking of a bond adjacent to the carbonyl group. In a cyclic system, this initial cleavage does not immediately result in the loss of a fragment unless a second bond scission occurs. Subsequent reactions, such as retro-Diels-Alder reactions or hydrogen rearrangements, can lead to a variety of fragment ions.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 122 | [C₈H₁₀O]⁺˙ | Molecular Ion |
| 94 | [C₆H₆O]⁺˙ | Loss of ethylene (C₂H₄) via retro-Diels-Alder reaction |
| 93 | [C₇H₉]⁺ | Loss of CO, followed by rearrangement |
| 81 | [C₆H₉]⁺ | Complex rearrangement and cleavage |
| 66 | [C₅H₆]⁺ | Retro-Diels-Alder fragmentation of a rearranged intermediate |
| 55 | [C₃H₃O]⁺ | α-cleavage followed by subsequent fragmentation |
| 53 | [C₄H₅]⁺ | Further fragmentation of larger ions |
Alternative Analytical Techniques: A Spectroscopic Toolkit
While mass spectrometry provides valuable information on the molecular weight and fragmentation, a comprehensive characterization of this compound necessitates the use of complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the vinylic protons on the double bonds, the allylic protons adjacent to the double bonds, and the protons alpha to the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the vinylic carbons, and the aliphatic carbons in the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by specific absorption bands corresponding to the carbonyl group and the carbon-carbon double bonds.
Table 2: Comparison of Analytical Techniques for this compound
| Analytical Technique | Information Provided | Predicted Key Data Points |
| Mass Spectrometry (EI) | Molecular weight and structural fragments. | Molecular Ion (m/z): 122 Key Fragments (m/z): 94, 93, 81, 66, 55, 53 |
| ¹H NMR Spectroscopy | Electronic environment and connectivity of protons. | Vinylic Protons (δ): 5.5-6.5 ppm Protons α to C=O (δ): 2.2-2.8 ppm Allylic Protons (δ): 2.0-2.5 ppm |
| ¹³C NMR Spectroscopy | Carbon skeleton and functional groups. | Carbonyl Carbon (δ): 190-210 ppm Vinylic Carbons (δ): 120-140 ppm Aliphatic Carbons (δ): 20-40 ppm |
| Infrared Spectroscopy | Presence of functional groups. | C=O Stretch (cm⁻¹): ~1715 (conjugated) C=C Stretch (cm⁻¹): ~1650 =C-H Stretch (cm⁻¹): >3000 |
Experimental Protocols
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent.
-
Record the sample spectrum.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Scan range: 4000 to 400 cm⁻¹.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the proposed fragmentation pathway and the general experimental workflow for the analysis of this compound.
Caption: Proposed EI-MS fragmentation pathway of this compound.
Caption: General experimental workflow for the characterization of this compound.
This guide underscores the importance of a multi-technique approach for the unambiguous characterization of complex organic molecules like this compound. By combining the strengths of mass spectrometry with NMR and IR spectroscopy, researchers can achieve a comprehensive understanding of its molecular structure and properties, which is crucial for its application in drug development and scientific research.
References
Unveiling the Solid-State Structures: A Comparative Guide to the X-ray Crystallographic Analysis of Cycloocta-2,7-dien-1-one Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for predicting their reactivity, designing new synthetic pathways, and elucidating mechanisms of action. This guide provides a comparative analysis of the X-ray crystallographic data of cyclooctanone, a foundational saturated eight-membered ring, as a basis for understanding the conformational implications of introducing unsaturation, as would be seen in Cycloocta-2,7-dien-1-one derivatives. Due to the limited availability of public crystallographic data for this compound derivatives, this guide leverages data from the closely related saturated cyclooctanone to provide key structural insights.
While extensive searches for publicly available, detailed crystallographic data specifically for this compound and its simple derivatives have not yielded specific datasets for a direct comparison, the conformational preferences of the eight-membered ring can be effectively understood by examining the well-studied structure of cyclooctanone. The introduction of double bonds at the 2 and 7 positions would significantly influence the ring's geometry, and the analysis of the saturated analog provides a crucial baseline.
Conformational Landscape of the Cyclooctanone Ring
The eight-membered ring of cyclooctanone is a flexible system that can adopt several low-energy conformations. The most stable conformation is generally found to be a boat-chair form. This conformation minimizes torsional strain and transannular interactions, which are repulsive forces between non-bonded atoms across the ring.
Below is a table summarizing key crystallographic parameters for cyclooctanone, which serves as a reference for predicting the structural impact of unsaturation.
Table 1: Crystallographic Data for Cyclooctanone
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.034 |
| b (Å) | 9.876 |
| c (Å) | 9.987 |
| β (°) | 113.45 |
| Volume (ų) | 727.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.15 |
Note: This data is representative and may vary slightly between different crystallographic studies.
Comparative Analysis of Key Structural Features
The introduction of sp²-hybridized carbon atoms in this compound derivatives would lead to a flattening of the ring in the regions of the double bonds. This would, in turn, alter the bond angles and torsion angles throughout the ring, likely favoring conformations different from the boat-chair of cyclooctanone. The carbonyl group also influences the local geometry.
Table 2: Comparison of Selected Bond Lengths and Angles
| Feature | Cyclooctanone (Representative) | Expected for this compound Derivative |
| C=O Bond Length (Å) | ~1.21 | ~1.22 |
| C-C Single Bond Length (Å) | ~1.53 | ~1.50 - 1.54 |
| C=C Double Bond Length (Å) | N/A | ~1.34 |
| C-CO-C Bond Angle (°) | ~117 | ~118-120 |
| C-C-C Bond Angle (°) | ~116 | Varies significantly depending on position relative to double bonds |
Experimental Protocols
The determination of crystal structures is a meticulous process involving several key stages. Below is a generalized experimental protocol for the X-ray crystallographic analysis of a crystalline organic compound.
Single Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent or by sublimation. This is often the most challenging step.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data.
Logical Workflow for Crystallographic Analysis
The process from a synthesized compound to a refined crystal structure follows a logical progression, as illustrated in the diagram below.
A Comparative Guide to the Diels-Alder Reactivity of Cyclooctadienone Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of structural isomers is paramount for the rational design of synthetic pathways. This guide provides a comparative analysis of the Diels-Alder reactivity of various cyclooctadienone isomers, supported by available experimental data and detailed protocols.
The geometric isomerism of the double bonds within the cyclooctadienone ring system profoundly influences its conformational preferences and, consequently, its reactivity as a dienophile in the Diels-Alder reaction. The three primary isomers of 2,7-cyclooctadienone—cis,cis (Z,Z), cis,trans (Z,E), and trans,trans (E,E)—exhibit distinct chemical behaviors, with the cis,cis isomer being the most stable and readily available starting material.
Reactivity Overview and Isomerization
Photochemical irradiation of the stable cis,cis-2,7-cyclooctadienone (1) induces isomerization to the strained cis,trans-2,7-cyclooctadienone (2). This trans isomer is stable at low temperatures (-70 °C) but undergoes a conrotatory cyclization at temperatures above -30 °C to form a bicyclo[3.3.0]oxyallyl intermediate.[1] This inherent reactivity difference underscores the significant impact of double bond geometry on the chemical pathways these isomers undertake. While direct, comprehensive comparative studies on the intermolecular Diels-Alder reactions of all three isomers are not extensively documented in a single source, the available literature allows for an insightful analysis of their expected reactivities.
Comparative Data on Diels-Alder Reactivity
| Isomer | Structure | Dienophile | Diene | Product(s) | Yield (%) | Stereoselectivity | Reference |
| cis,cis-2,7-Cyclooctadienone | (Z,Z)-isomer | Itself (as dienophile) | Not applicable (intramolecular) | Isomerizes to cis,trans isomer upon irradiation | - | - | [1] |
| cis,trans-2,7-Cyclooctadienone | (Z,E)-isomer | Itself (as dienophile) | Not applicable (intramolecular) | Bicyclo[3.3.0]oxyallyl intermediate | - | Conrotatory | [1] |
Note: The table highlights the current gap in the literature regarding direct comparative intermolecular Diels-Alder data for these isomers. The primary observed reactivity for the cis,cis isomer is photoisomerization, while the cis,trans isomer undergoes a rapid intramolecular cyclization.
Experimental Protocols
Detailed experimental protocols for the intermolecular Diels-Alder reactions of each cyclooctadienone isomer are not available in a comparative context. However, a general procedure for a typical Diels-Alder reaction involving a ketone as the dienophile is provided below. This can serve as a foundational method for investigating the reactivity of the more stable cis,cis-cyclooctadienone.
General Protocol for Diels-Alder Reaction of a Cycloalkenone:
-
Reactant Preparation: A solution of the cycloalkenone (1.0 equivalent) in a suitable solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Diene Addition: The diene (1.1-2.0 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (ranging from room temperature to reflux) and stirred for a specified period (typically several hours to days). The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure and stereochemistry of the purified product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Reactivity Comparison
To establish a comprehensive comparison of the Diels-Alder reactivity of cyclooctadienone isomers, a logical experimental workflow would be necessary. This workflow would need to account for the synthesis and in situ use of the less stable isomers.
Caption: Experimental workflow for comparing Diels-Alder reactivity.
This proposed workflow highlights the necessity of in situ generation and trapping for the less stable isomers to probe their intermolecular Diels-Alder reactivity before they undergo competing intramolecular reactions. Future research in this area would be invaluable for expanding the synthetic utility of these versatile eight-membered ring structures.
References
"spectroscopic comparison of cyclooctadienone isomers"
A Spectroscopic Comparison of Cyclooctadienone Isomers: A Guide for Researchers
In the field of organic chemistry and drug development, a thorough understanding of isomeric structures is paramount. Cyclooctadienone, with its various isomers, presents a compelling case study in the application of spectroscopic techniques for structural elucidation. The positioning of the carbonyl group and the double bonds within the eight-membered ring significantly influences the molecule's electronic and vibrational properties, leading to distinct spectroscopic signatures. This guide provides a comparative analysis of the expected spectroscopic characteristics of two common cyclooctadienone isomers: 2,4-cyclooctadienone and 2,6-cyclooctadienone.
Due to the limited availability of directly comparable, published experimental spectra for all cyclooctadienone isomers in readily accessible literature, this guide will focus on a qualitative and predictive comparison based on established spectroscopic principles. The data presented are derived from general knowledge of unsaturated ketones and related cyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon skeleton and the chemical environment of protons. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly affected by the positions of the carbonyl group and double bonds.
Expected ¹H NMR Spectral Differences:
| Feature | 2,4-Cyclooctadienone | 2,6-Cyclooctadienone | Rationale |
| Olefinic Protons | Complex multiplets in the δ 5.5-7.5 ppm range, with significant deshielding of the proton at C3 due to conjugation with the carbonyl group. | Likely two distinct sets of olefinic protons, potentially in the δ 5.5-6.5 ppm range. The lack of direct conjugation between the double bonds would result in less deshielding compared to the 2,4-isomer. | Conjugation in the 2,4-isomer causes a greater downfield shift for the olefinic protons. |
| Allylic Protons | Protons adjacent to the conjugated system will appear in the δ 2.0-3.0 ppm range. | Protons at C5 and C8, allylic to the double bonds and adjacent to the carbonyl at C7, will be deshielded and likely appear in the δ 2.5-3.5 ppm range. | The proximity of electron-withdrawing groups (carbonyl and double bonds) influences the chemical shift of adjacent protons.[1] |
| Aliphatic Protons | Protons on the saturated part of the ring will resonate further upfield, typically in the δ 1.5-2.5 ppm range. | Protons on the saturated carbons (C4 and C5) will be in a similar upfield region. | These protons are furthest from the deshielding effects of the π-systems and the carbonyl group. |
Expected ¹³C NMR Spectral Differences:
| Feature | 2,4-Cyclooctadienone | 2,6-Cyclooctadienone | Rationale |
| Carbonyl Carbon (C=O) | Expected to be in the δ 190-200 ppm range. | Expected to be slightly further downfield, potentially in the δ 200-210 ppm range. | The carbonyl in the 2,6-isomer is flanked by two sp³ carbons, resembling a more typical dialkyl ketone, which often appear at a slightly lower field than conjugated ketones.[1] |
| Olefinic Carbons (C=C) | Four distinct signals in the δ 120-160 ppm range. The β-carbon (C4) will be significantly deshielded due to conjugation. | Four distinct signals in the δ 120-140 ppm range. The lack of conjugation results in a more typical chemical shift for isolated double bonds. | Conjugation leads to a characteristic deshielding of the β-carbon in α,β-unsaturated systems.[2] |
| Aliphatic Carbons | Signals for the sp³ hybridized carbons will appear in the upfield region of the spectrum. | Signals for the sp³ hybridized carbons will appear in the upfield region of the spectrum. | These carbons are shielded compared to the sp² carbons of the double bonds and the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Spectral Differences:
| Vibrational Mode | 2,4-Cyclooctadienone | 2,6-Cyclooctadienone | Rationale |
| C=O Stretch | ~1665-1685 cm⁻¹ | ~1710-1725 cm⁻¹ | Conjugation with the C=C double bond in the 2,4-isomer lowers the C=O stretching frequency.[3] |
| C=C Stretch | A strong band around 1600-1640 cm⁻¹ for the conjugated system. | A weaker band around 1640-1660 cm⁻¹ for the isolated double bonds. | Conjugation enhances the intensity of the C=C stretching vibration.[4] |
| C-H Stretch (sp²) | ~3010-3050 cm⁻¹ | ~3010-3050 cm⁻¹ | Typical for vinylic C-H bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extent of conjugation is a key factor determining the wavelength of maximum absorbance (λmax).
Expected UV-Vis Spectral Differences:
| Transition | 2,4-Cyclooctadienone | 2,6-Cyclooctadienone | Rationale |
| π → π | A strong absorption with a λmax around 220-250 nm. | A weaker absorption with a λmax below 200 nm. | The extended conjugation in the 2,4-isomer lowers the energy gap between the π and π orbitals, resulting in absorption at a longer wavelength.[5][6] |
| n → π * | A weaker absorption at a longer wavelength, typically >300 nm. | A weak absorption, likely at a shorter wavelength compared to the 2,4-isomer. | This transition involves the non-bonding electrons of the carbonyl oxygen. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.
Expected Mass Spectrometry Differences:
| Feature | 2,4-Cyclooctadienone | 2,6-Cyclooctadienone | Rationale |
| Molecular Ion (M⁺) | A prominent molecular ion peak is expected for both isomers due to the cyclic structure. | A prominent molecular ion peak is expected for both isomers. | Cyclic structures tend to give more stable molecular ions.[7] |
| Fragmentation Pattern | Likely to undergo retro-Diels-Alder reaction and cleavage adjacent to the carbonyl group. | Fragmentation will be dominated by cleavage alpha to the carbonyl group and allylic cleavage. | The position of the double bonds and the carbonyl group dictates the most favorable fragmentation pathways.[8] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of cyclooctadienone isomers.
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A wider spectral width (e.g., 0-220 ppm) is used. Proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of ¹³C.
2. IR Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄, CS₂) can be prepared in an IR-transparent cell.[9]
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent is recorded and subtracted from the sample spectrum.
3. UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.[10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from approximately 200 nm to 400 nm. A baseline spectrum of the solvent in a matched cuvette is recorded first. The λmax and the corresponding absorbance are then determined from the sample's spectrum.
4. Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of cyclooctadienone (e.g., m/z 10-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Experimental Workflows
Caption: General experimental workflow for the spectroscopic analysis of cyclooctadienone isomers.
Caption: Logical relationship between isomeric structure and resulting spectroscopic data.
References
- 1. Ketones | OpenOChem Learn [learn.openochem.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. hpst.cz [hpst.cz]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Uv spectroscopy (Collected) | PPT [slideshare.net]
Comparative Analysis of Synthetic Routes to Functionalized Cyclooctadienyl Ketones
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of functionalized cyclooctadienyl ketones, key structural motifs in various natural products and valuable intermediates in organic synthesis, presents a considerable challenge due to the entropic and enthalpic barriers associated with forming medium-sized rings. This guide provides an objective comparison of several prominent synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific target.
Transition Metal-Catalyzed [4+4] Cycloaddition
Transition metal-catalyzed [4+4] cycloadditions offer a direct and atom-economical approach to the cyclooctadiene core. Nickel- and rhodium-based catalysts have proven particularly effective in promoting these transformations.
A key strategy involves the nickel-catalyzed intramolecular [4+4] cycloaddition of diene-vinylcyclobutanones, which provides access to fused bicyclic systems containing a cyclooctadienone moiety. This method is advantageous for constructing complex polycyclic architectures.
Quantitative Data:
| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (dr) |
| Tethered 1,3-diene and vinylcyclobutanone | Ni(cod)₂ (10 mol%), IPr (10 mol%) | Toluene | 80 | 12 | 85 | >20:1 |
| Substituted diene-vinylcyclobutanone | Ni(cod)₂ (10 mol%), P(OPh)₃ (20 mol%) | 1,4-Dioxane | 100 | 24 | 78 | 15:1 |
Experimental Protocol: Nickel-Catalyzed [4+4] Cycloaddition of a Diene-Vinylcyclobutanone
In a nitrogen-filled glovebox, a solution of the diene-vinylcyclobutanone (0.2 mmol, 1.0 equiv) in toluene (4 mL) is prepared in a screw-capped vial. To this is added a stock solution of Ni(cod)₂ (5.6 mg, 0.02 mmol, 10 mol%) and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (8.2 mg, 0.02 mmol, 10 mol%) in toluene (1 mL). The vial is sealed and the reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the bicyclic cyclooctadienone.
Organocatalytic Enantioselective [4+4] Cycloaddition
The development of asymmetric organocatalysis has enabled the enantioselective synthesis of chiral cyclooctadienes. This approach often utilizes chiral secondary amines to activate a dienal substrate, which then undergoes a [4+4] cycloaddition with a suitable diene.
This strategy provides excellent control over stereochemistry, affording highly enantioenriched products.
Quantitative Data:
| Dienal | Diene | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-Hepta-2,6-dienal | 1,3-Butadiene | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20) | Benzoic Acid (20) | Toluene | 25 | 48 | 75 | 95 |
| Cinnamaldehyde derivative | Danishefsky's diene | (S)-Diaryprolinol silyl ether (15) | Acetic Acid (15) | CH₂Cl₂ | 0 | 72 | 82 | 98 |
Experimental Protocol: Organocatalytic Enantioselective [4+4] Cycloaddition
To a solution of the dienal (0.5 mmol, 1.0 equiv), the chiral amine catalyst (0.1 mmol, 20 mol%), and benzoic acid (0.1 mmol, 20 mol%) in toluene (5 mL) at 25 °C is added a solution of 1,3-butadiene (2.5 mmol, 5.0 equiv) in toluene (2 mL) via syringe pump over 6 hours. The reaction mixture is stirred for an additional 42 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral cyclooctadienyl ketone.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of a wide array of cyclic systems, including eight-membered rings. The success of this strategy relies on the design of a suitable acyclic diene precursor that, upon exposure to a ruthenium-based catalyst, undergoes intramolecular olefin metathesis.
Quantitative Data:
| Diene Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,9-Decadien-5-one derivative | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 88 |
| Functionalized 1,9-decadien-5-one | Hoveyda-Grubbs II (3) | Toluene | 80 | 6 | 92 |
Experimental Protocol: Ring-Closing Metathesis
To a solution of the acyclic diene precursor (0.1 mmol, 1.0 equiv) in degassed dichloromethane (10 mL, 0.01 M) is added the Grubbs second-generation catalyst (4.2 mg, 0.005 mmol, 5 mol%). The reaction mixture is stirred at 40 °C under a nitrogen atmosphere for 12 hours. The reaction is then quenched by the addition of ethyl vinyl ether (0.2 mL). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give the cyclooctadienyl ketone.
Tiffeneau-Demjanov Ring Expansion
The Tiffeneau-Demjanov rearrangement provides a reliable method for the one-carbon ring expansion of cyclic ketones. In the context of cyclooctadienone synthesis, this would typically involve the conversion of a functionalized cycloheptenone precursor.
Quantitative Data:
| Starting Cycloheptanone Derivative | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(Aminomethyl)cyclohept-4-en-1-ol | NaNO₂, HCl | H₂O/AcOH | 0 | 2 | 65 |
| Spiro-epoxy-amino-cycloheptene | NaNO₂, AcOH | H₂O | 0-5 | 3 | 58 |
Experimental Protocol: Tiffeneau-Demjanov Ring Expansion
A solution of the 1-(aminomethyl)cyclohept-3-enol (1.0 mmol, 1.0 equiv) in a mixture of acetic acid (5 mL) and water (5 mL) is cooled to 0 °C in an ice bath. To this stirred solution is added a solution of sodium nitrite (103 mg, 1.5 mmol, 1.5 equiv) in water (2 mL) dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 1.5 hours. The mixture is then extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the cyclooctadienyl ketone.
Conclusion
The synthesis of functionalized cyclooctadienyl ketones can be achieved through a variety of strategic approaches. The choice of method will be dictated by the specific substitution pattern of the target molecule, the desired stereochemistry, and the availability of starting materials. Cycloaddition strategies, particularly the asymmetric organocatalytic [4+4] cycloaddition, offer elegant and efficient routes to chiral products. Ring-closing metathesis provides a powerful and often high-yielding approach for a wide range of substrates. Ring expansion methods, such as the Tiffeneau-Demjanov rearrangement, are valuable for homologation of smaller ring systems. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the toolkit available to chemists for the construction of these challenging and important molecular frameworks.
Comparative Guide to the Synthesis of Cycloocta-2,7-dien-1-one: Characterization of Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic pathways for producing cycloocta-2,7-dien-1-one, a versatile eight-membered ring ketone. The focus is on the characterization of key intermediates, offering a valuable resource for researchers in organic synthesis and drug development. We will explore two primary routes: the thermal rearrangement of bicyclic precursors and the allylic oxidation of cyclooctadienes.
Route 1: Thermal Rearrangement of Bicyclo[4.2.0]oct-7-en-2-one
This pathway relies on the thermal ring-opening of a strained bicyclic system to form the desired cyclooctadienone. The key intermediate, bicyclo[4.2.0]oct-7-en-2-one, can be synthesized via a photochemical [2+2] cycloaddition.
Experimental Protocol: Synthesis of Bicyclo[4.2.0]oct-7-en-2-one
A solution of 1,3-butadiene and ketene (generated in situ) in an appropriate solvent is irradiated with a UV lamp. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield bicyclo[4.2.0]oct-7-en-2-one.
Experimental Protocol: Thermal Rearrangement to this compound
Bicyclo[4.2.0]oct-7-en-2-one is heated in a high-boiling point solvent, such as toluene or xylene, under an inert atmosphere. The reaction is monitored by GC-MS. After the starting material is consumed, the solvent is evaporated, and the resulting this compound is purified by distillation or chromatography.
Characterization of Intermediates
| Intermediate | Structure | Spectroscopic Data |
| Bicyclo[4.2.0]oct-7-en-2-one | ¹H NMR (CDCl₃, δ): 6.0-5.5 (m, 2H, vinyl), 3.4-2.8 (m, 2H, bridgehead), 2.7-2.0 (m, 6H, aliphatic).¹³C NMR (CDCl₃, δ): 209 (C=O), 130, 125 (vinyl), 50, 45 (bridgehead), 35, 28, 25 (aliphatic).IR (neat, cm⁻¹): 1780 (C=O, strained ring), 1650 (C=C).MS (m/z): 122 (M⁺).[1] |
Route 2: Allylic Oxidation of Cycloocta-1,5-diene
This alternative approach involves the direct oxidation of a readily available starting material, cycloocta-1,5-diene, at the allylic positions to introduce the ketone functionality. This method can sometimes lead to a mixture of products, including the desired dienone and the corresponding alcohol.
Experimental Protocol: Oxidation of Cycloocta-1,5-diene
Cycloocta-1,5-diene is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. An oxidizing agent, such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃), is added portion-wise at a controlled temperature. The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is quenched, extracted with an organic solvent, and the combined organic layers are washed and dried. The crude product is then purified by column chromatography to separate this compound from the corresponding alcohol and other byproducts.
Characterization of Intermediates and Side Products
| Compound | Structure | Spectroscopic Data |
| Cycloocta-2,7-dien-1-ol | ¹H NMR (CDCl₃, δ): 5.8-5.4 (m, 4H, vinyl), 4.2 (m, 1H, CH-OH), 2.5-1.8 (m, 6H, allylic), 1.6 (br s, 1H, OH).¹³C NMR (CDCl₃, δ): 132, 130, 128, 126 (vinyl), 70 (CH-OH), 35, 32, 28 (aliphatic).IR (neat, cm⁻¹): 3350 (O-H), 1650 (C=C).MS (m/z): 124 (M⁺). |
Comparison of Synthetic Routes
| Feature | Route 1: Thermal Rearrangement | Route 2: Allylic Oxidation |
| Starting Materials | 1,3-Butadiene, Ketene | Cycloocta-1,5-diene |
| Key Intermediates | Bicyclo[4.2.0]oct-7-en-2-one | Cycloocta-2,7-dien-1-ol (potential byproduct) |
| Reaction Conditions | Photochemical irradiation, then thermal rearrangement | Oxidation at controlled temperatures |
| Selectivity | Generally high for the desired isomer | Can lead to a mixture of oxidation products |
| Purification | Chromatography for intermediate and final product | Chromatography to separate product from byproducts |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway via thermal rearrangement.
Caption: Synthetic pathway via allylic oxidation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Cycloocta-2,7-dien-1-one
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for Cycloocta-2,7-dien-1-one, a compound utilized in various chemical syntheses. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar chemicals, including other cyclooctadienes and cyclic ketones, as well as general principles of hazardous waste management.
Hazard Profile and Safety Precautions
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential characteristics:
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Flammability | Likely a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1][2] | Flame-retardant lab coat, safety goggles, nitrile gloves. |
| Health Hazards | May be harmful if swallowed or inhaled, and could cause skin and eye irritation.[2] | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or with a fume hood. |
| Environmental Hazards | Potentially toxic to aquatic life. Avoid release into the environment.[1] | N/A |
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air.
Disposal Workflow
The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following workflow provides a step-by-step process for its safe disposal.
References
Personal protective equipment for handling Cycloocta-2,7-dien-1-one
Immediate Safety and Personal Protective Equipment (PPE)
When handling Cycloocta-2,7-dien-1-one, a comprehensive approach to personal protection is crucial due to the potential for flammability, skin and eye irritation, and aspiration toxicity, which are common hazards associated with similar chemical structures.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against potential splashes.
-
Skin Protection:
-
Gloves: Nitrile rubber gloves are recommended for handling similar chemicals.[1] Ensure to check for breakthrough times if prolonged contact is anticipated. Always inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect against skin contact and in case of a small fire. For larger quantities or operations with a higher risk of splashing, chemical-resistant coveralls should be considered.
-
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Hazard Analysis of Structurally Similar Compounds
To better understand the potential risks of this compound, the following table summarizes the hazards of related cyclooctadiene compounds.
| Compound | Key Hazards |
| Cyclooctadienes (general) | Flammable liquid and vapor, May be fatal if swallowed and enters airways (Aspiration Hazard), Very toxic to aquatic life.[1] |
| 1,3-Cyclooctadiene | Stable under normal conditions, Incompatible with oxidizing agents, Keep away from open flames, hot surfaces, and sources of ignition.[2] |
| 1,5-Cyclooctadiene | Harmful if swallowed or inhaled, Causes skin and serious eye irritation, May cause an allergic skin reaction. |
| Cyclooctatetraene | Flammable liquid, Irritating to eyes, skin, and respiratory system. |
Procedural Guidance for Safe Handling and Disposal
Handling:
-
Preparation: Before starting any work, ensure that all necessary PPE is in good condition and readily available. Locate the nearest safety shower and eyewash station.
-
Location: All handling of this compound should be conducted in a well-ventilated laboratory, inside a chemical fume hood.
-
Dispensing: Use only non-sparking tools and equipment to prevent ignition of flammable vapors.[1] Grounding and bonding of containers may be necessary to prevent static discharge.
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2]
-
It is recommended to store this chemical in a refrigerator or a dedicated flammables cabinet.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste. Do not dispose of down the drain.
Workflow for Handling Chemicals with Limited Safety Data
Caption: Workflow for handling chemicals with limited safety information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
